Product packaging for Silipide(Cat. No.:CAS No. 134499-06-2)

Silipide

Cat. No.: B1237801
CAS No.: 134499-06-2
M. Wt: 1204.4 g/mol
InChI Key: XAEMHHAVNYDWEO-CVEVMTCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silipide (also known in research as IdB 1016) is a complex of the flavonolignan silybin with phosphatidylcholine, specifically designed to overcome the inherently low and erratic bioavailability of pure silybin and traditional silymarin extracts . This complexation significantly enhances the solubility and gastrointestinal absorption of silybin, resulting in a much higher relative bioavailability compared to standard silymarin, as demonstrated in rodent models and human studies . This improved pharmacokinetic profile makes this compound a superior research tool for investigating the effects of silybin in experimental systems. The primary research applications of this compound are centered on hepatoprotection and liver studies. It has shown a significant, dose-related protective effect in rodent models of liver damage induced by various toxins, including carbon tetrachloride (CCl4), ethanol, galactosamine, and paracetamol . Its mechanism of action is multifaceted, linked to its potent antioxidant activities and a stimulating effect on hepatic synthesis of RNA and proteins . Research also indicates potential applications in studying metabolic conditions. Silymarin and its active component silybin have demonstrated insulin-sensitizing properties and effects on lipid and carbohydrate metabolism, making them compounds of interest in research on non-alcoholic fatty liver disease (NAFLD) and insulin resistance . Furthermore, the compound undergoes enterohepatic circulation and concentrates in hepatocytes, making it a relevant subject for pharmacokinetic and transporter studies . This product is labeled "For Research Use Only (RUO)" and is intended for use in laboratory research settings. It is not intended for diagnostic or therapeutic purposes, nor for human consumption. RUO products, like this one, are not subject to the same regulatory evaluations as medicinal or in-vitro diagnostic products . Researchers are responsible for ensuring all RUO products are used in accordance with their institutional guidelines and applicable regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H90NO18P B1237801 Silipide CAS No. 134499-06-2

Properties

CAS No.

134499-06-2

Molecular Formula

C65H90NO18P

Molecular Weight

1204.4 g/mol

IUPAC Name

[1-[(4E,9E,12E)-hexadeca-4,9,12-trienoyl]oxy-3-[(6E,10E,12E)-hexadeca-6,10,12-trienoyl]oxypropan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate;(2R,3R)-3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C40H68NO8P.C25H22O10/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(49-50(44,45)48-35-34-41(3,4)5)37-47-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h10-14,16-17,19,22,24,27,29,38H,6-9,15,18,20-21,23,25-26,28,30-37H2,1-5H3;2-9,20,23-29,31H,10H2,1H3/b12-10+,13-11+,16-14+,19-17+,24-22+,29-27+;/t;20?,23-,24?,25+/m.0/s1

InChI Key

XAEMHHAVNYDWEO-CVEVMTCXSA-N

SMILES

CCCC=CCC=CCCCC=CCCC(=O)OCC(COC(=O)CCCCC=CCCC=CC=CCCC)OP(=O)([O-])OCC[N+](C)(C)C.COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isomeric SMILES

CCC/C=C/C/C=C/CCC/C=C/CCC(=O)OCC(COC(=O)CCCC/C=C/CC/C=C/C=C/CCC)OP(=O)([O-])OCC[N+](C)(C)C.COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Canonical SMILES

CCCC=CCC=CCCCC=CCCC(=O)OCC(COC(=O)CCCCC=CCCC=CC=CCCC)OP(=O)([O-])OCC[N+](C)(C)C.COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Synonyms

IdB 1016
IdB-106
Silipide
silybin-phosphatidylcholine complex

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of Silybin and Silipide

Established Methods for Silybin-Phosphatidylcholine Complex (Silipide) Formation

The formation of the Silybin-Phosphatidylcholine complex, often referred to as phytosome, is a well-established method to improve the bioavailability of silybin (B1146174) wikidoc.orgwikipedia.orgijpsonline.comelsevier.esnih.govresearchgate.netresearchgate.net. This complex involves a non-covalent interaction, primarily through hydrogen bonding or van der Waals forces, between the polar head group of phospholipids (B1166683), such as phosphatidylcholine, and the polar functional groups (like hydroxyls) of silybin ijpsonline.comnih.govresearchgate.netresearchgate.net.

Typical methods for preparing the silybin-phosphatidylcholine complex involve reacting silybin with phosphatidylcholine in a suitable organic solvent nih.govresearchgate.netgoogle.com. Aprotic solvents like acetone (B3395972) or dioxane have been traditionally used, as they are thought not to interfere with the electron exchange involved in the complexation process researchgate.netgoogle.com. However, protic solvents such as ethanol (B145695) have also been successfully employed nih.govresearchgate.net.

The reaction is often carried out by mixing silybin and phosphatidylcholine in a specific molar ratio, commonly ranging from 0.3:1 to 2:1 (silybin to phospholipid), with a 1:1 or 1:2 ratio being frequently reported ijpsonline.comnih.govresearchgate.netgoogle.com. The mixture is dissolved in the solvent and may be heated or refluxed for a period to facilitate complex formation ijpsonline.comgoogle.com. After the reaction, the solvent is typically removed under vacuum, and the resulting complex can be isolated by precipitation using a non-solvent (e.g., n-hexane) or by techniques like lyophilization or spray-drying researchgate.netgoogle.com.

Physicochemical studies using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the formation of the complex and provide insights into the nature of the interactions between silybin and phosphatidylcholine ijpsonline.comnih.govresearchgate.netresearchgate.net. For instance, changes in chemical shifts in NMR spectra indicate that silybin becomes bonded to the polar end of the phospholipid nih.govresearchgate.netgoogle.com. This complexation significantly improves the lipophilicity and, consequently, the absorption and bioavailability of silybin compared to the free compound ijpsonline.comresearchgate.netresearchgate.net. Studies have shown substantial increases in bioavailability, with reports indicating enhancements of 4.6 to 10 times compared to uncomplexed silymarin (B1681676) wikidoc.orgwikipedia.orgelsevier.es.

Table 1 summarizes some reported conditions for silybin-phosphatidylcholine complex formation.

Silybin:Phosphatidylcholine Molar RatioSolventTemperatureReaction TimeIsolation MethodYield (%)Reference
1:1.1AcetoneReflux (50°C)1 hourPrecipitation with n-hexane95 google.com
1:1.2AcetoneRoom temperature3 hoursPrecipitation with n-hexane94 google.com
1:2DioxaneRoom temperature4 hoursFreeze-drying94 google.com
1:2AcetoneReflux (50°C)2 hoursEvaporation under vacuumNot specified ijpsonline.com
Not specified (mixed overnight)Acetone or DCMRoom temperatureOvernightPrecipitation with n-hexaneNot specified researchgate.net
Not specifiedEthanolSolvent removal @ 40°CNot specifiedEvaporation under vacuumNot specified researchgate.net

Novel Synthetic Routes for Silybin and Analogues

Beyond extraction from Silybum marianum, research has explored synthetic routes for silybin and its analogues. The complexity of the silybin structure, which is a mixture of two diastereomers, silybin A and silybin B wikipedia.orgmdpi.com, presents a challenge for total synthesis acs.org.

One approach involves the biomimetic synthesis of flavonolignans like silybin and isosilybin (B7881680). The natural biosynthesis in milk thistle involves the oxidative coupling of taxifolin (B1681242) (dihydroquercetin) and coniferyl alcohol, mediated by peroxidase enzymes medicinalcrop.orgmdpi.comresearchgate.net. Inspired by this, chemical synthesis can mimic this oxidative coupling mdpi.com.

Total synthesis of specific silybin isomers, such as (-)-isosilybin A, has been achieved through multi-step processes. One reported synthesis of (-)-isosilybin A involved 16 steps, utilizing a late-stage biomimetic cyclization of a chalcone (B49325) precursor to form the benzopyranone ring, similar to the enzymatic action of chalcone isomerase in plants acs.org. Asymmetric Sharpless dihydroxylation and Mitsunobu inversion transformations were employed to control the stereochemistry of the benzodioxane ring system acs.org.

Efforts have also been directed towards synthesizing novel silybin analogues with potentially improved properties. These synthetic strategies often involve modifying the core structure of silybin or using related precursors. For example, the synthesis of certain silybin analogues has involved the condensation of acetophenone (B1666503) derivatives with substituted benzaldehydes to form chalcones, followed by epoxidation and cyclization steps to yield dihydroflavonol intermediates, which are then coupled with cinnamyl alcohols tandfonline.comtandfonline.com. These synthetic routes allow for the creation of compounds with structural variations compared to natural silybin.

Derivatization Approaches for Enhanced Bioavailability and Targeted Interactions

Chemical derivatization of silybin is a key strategy to overcome its poor water solubility and low bioavailability, as well as to potentially enable targeted delivery researchgate.netresearchgate.netfrontiersin.orgnih.gov. Modifications aim to alter the physicochemical properties of silybin while retaining or enhancing its biological activity.

Lipid Conjugation and Prodrug Design

Lipid conjugation is a prominent derivatization strategy, exemplified by the silybin-phosphatidylcholine complex (this compound) discussed earlier wikidoc.orgelsevier.esnih.govresearchgate.net. By associating silybin with lipids, its lipophilicity is increased, facilitating its passage across biological membranes and improving absorption researchgate.netresearchgate.net. This approach leverages the natural affinity of phospholipids for cell membranes.

Prodrug design involves creating an inactive or less active derivative of silybin that is converted into the active silybin within the body researchgate.netresearchgate.net. This conversion can be triggered by enzymatic activity or specific physiological conditions at the target site. Prodrugs can be designed to improve solubility, stability, or targeted delivery. For instance, linking silybin to lipid moieties can be considered a prodrug strategy where the lipid helps in delivery, and the silybin is released at the site of action.

Water-Soluble Derivatives

Improving water solubility is crucial for developing various pharmaceutical formulations, including intravenous preparations researchgate.net. Several approaches have been explored to create water-soluble silybin derivatives.

Glycosylation, the attachment of sugar molecules to silybin, has been shown to significantly enhance its water solubility wikidoc.orgwikipedia.org. These glycosylated derivatives may also exhibit improved hepatoprotective effects wikidoc.org.

Another strategy involves the synthesis of salt derivatives. Silybin dihydrogen disuccinate disodium (B8443419) is a well-known water-soluble derivative that has been investigated for clinical use, particularly in cases of severe liver intoxication wikidoc.orgresearchgate.net.

Chemical modifications at specific hydroxyl groups of silybin, such as the C-23 hydroxyl group, have also been explored to improve water solubility researchgate.netresearchgate.net. Derivatization at this position with groups like sulfates, phosphodiesters, or amines can increase the polarity and acidity of the molecule, leading to enhanced solubility in aqueous solutions researchgate.netresearchgate.net. Studies have shown that such derivatives can exhibit improved water solubility while maintaining or enhancing antioxidant properties researchgate.netresearchgate.net.

Metabolic Engineering Approaches for Biosynthesis of Flavonolignans (e.g., Silybin and Isosilybin)

Metabolic engineering offers a sustainable and potentially scalable alternative to traditional plant extraction and chemical synthesis for producing silybin and other flavonolignans frontiersin.orgkaist.ac.krmdpi.comnih.gov. This approach involves engineering microorganisms or plant cell cultures to synthesize these compounds through reconstructed biosynthetic pathways.

The biosynthesis of silybin and isosilybin in milk thistle involves the phenylpropanoid and flavonoid pathways, leading to the precursors coniferyl alcohol and taxifolin, respectively medicinalcrop.orgkaist.ac.krfrontiersin.org. These precursors are then coupled through an oxidative reaction catalyzed by peroxidases medicinalcrop.orgresearchgate.net.

Researchers have successfully introduced genes encoding the necessary enzymes from these plant pathways into microbial hosts like Escherichia coli and Saccharomyces cerevisiae frontiersin.orgkaist.ac.krnih.govmdpi.com. By engineering these microorganisms, they can convert simple carbon sources like glucose into the silybin precursors frontiersin.orgkaist.ac.kr. For example, E. coli strains have been engineered to produce coniferyl alcohol and taxifolin by incorporating plant phenylpropanoid and flavonoid biosynthetic pathways kaist.ac.kr.

While enzymatic coupling of coniferyl alcohol and taxifolin can occur, some studies have initially relied on chemical reactions to combine the microbially produced precursors to form silybin and isosilybin kaist.ac.kr. However, enzymatic cascades using enzymes like ascorbate (B8700270) peroxidase (APX1) from milk thistle have been developed for the in vitro or in vivo conversion of taxifolin and coniferyl alcohol (or surrogate substrates like eugenol) into silybin and isosilybin researchgate.netfrontiersin.org.

Metabolic engineering efforts focus on optimizing the expression of the introduced genes, balancing the metabolic flux towards the desired products, and minimizing the production of byproducts frontiersin.orgnih.gov. This involves strategies such as screening efficient enzymes, disrupting competing native pathways in the host organism, and enhancing the supply of precursor molecules frontiersin.org. These advancements demonstrate the potential of microbial cell factories for the efficient and environmentally friendly production of silybin and other valuable flavonolignans frontiersin.orgnih.gov.

Optimization of Synthetic Pathways and Process Chemistry

Optimization of synthetic pathways and process chemistry is crucial for improving the efficiency, yield, purity, and scalability of silybin and this compound production semanticscholar.org. This involves refining reaction conditions, exploring alternative reagents and solvents, and developing robust purification methods.

For the formation of the silybin-phosphatidylcholine complex, studies have investigated the influence of factors such as the solvent, the stoichiometric ratio of silybin to phospholipid, reaction temperature, and reaction time on the complex yield and properties ijpsonline.comnih.govresearchgate.net. Optimizing these parameters can lead to higher yields and improved characteristics of the resulting this compound. For instance, varying the silybin-to-phospholipid ratio and the solvent can impact the extent of complexation and the physical properties of the product researchgate.netgoogle.com.

In the realm of novel synthetic routes for silybin and its analogues, optimization focuses on maximizing the yield and stereoselectivity of key reaction steps. This can involve fine-tuning reaction conditions, catalyst selection, and purification procedures to obtain the desired isomers and minimize impurities acs.orgtandfonline.comtandfonline.com.

For metabolic engineering approaches, process optimization involves enhancing the productivity of the engineered microbial strains. This includes optimizing fermentation conditions (e.g., media composition, temperature, pH), improving the efficiency of the enzymatic reactions within the cell, and developing efficient downstream processing methods for product recovery and purification frontiersin.orgnih.gov. Strategies like directed evolution and computational methods can be employed to improve enzyme activity and pathway efficiency researchgate.net.

Optimization efforts across these different synthetic strategies are essential for the practical and economic production of silybin, this compound, and silybin derivatives for various applications.

Advanced Formulation Research and Delivery Systems for Silipide

Nanomaterial-Based Delivery Systems

Nanomaterial-based delivery systems offer several advantages for poorly soluble compounds like silybin (B1146174), including increased surface area, improved dissolution rate, enhanced permeability, and targeted delivery researchgate.netresearchgate.netmums.ac.ir. Various nanocarriers have been explored for delivering silybin, including nanosuspensions, micellar systems, nanoparticles, and liposomal formulations researchgate.netresearchgate.net.

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymeric stabilizers nih.gov. Micronization and nanonization technologies can improve the oral bioavailability and dissolution rates of sparingly soluble drugs nih.gov. Studies have explored silybin nanosuspensions to improve its absorption researchgate.net. For instance, nanosuspensions of silybin have shown enhanced drug transport across cell monolayers and increased bioavailability in animal models compared to coarse powder researchgate.net. The enhanced dissolution property of nanosuspensions is attributed to the increased surface area resulting from particle size reduction, while the crystalline state of the drug is often maintained researchgate.net.

Micellar Systems

Micellar systems, particularly mixed micelles, have been investigated to improve the solubility and oral absorption of silymarin (B1681676) and silybin mdpi.commdpi.commdpi.comresearchgate.netnih.gov. Nanomicelles, formed by the self-assembly of amphiphilic polymers in water, create a hydrophobic core that can encapsulate poorly water-soluble molecules, increasing their solubility mdpi.com. Studies have shown that incorporating silybin-phosphatidylcholine complex into mixed micelles with bile salts can significantly enhance drug solubility nih.gov. For example, the solubility of silybin in water increased significantly when loaded into mixed micelles nih.gov. Polymeric nanomicelles, such as those made with Soluplus, have also been developed to improve silymarin's solubility and oral absorption mdpi.com. Mixed nanomicelles combining Soluplus with vitamin E TPGS have demonstrated enhanced permeability of silymarin across cell monolayers compared to polymeric nanomicelles and unformulated extract researchgate.net. These micellar formulations can protect the encapsulated drug and potentially offer controlled release mdpi.com.

An example of solubility enhancement with mixed micelles is shown below:

Formulation TypeDrug Solubility in WaterReference
Pure Silybin40.83 ± 1.18 µg/mL nih.gov
Silybin-PC-Bile Salt Mixed Micelles10.14 ± 0.36 mg/mL nih.gov

Nanoparticles

Nanoparticles, including polymeric nanoparticles and solid lipid nanoparticles, have been explored as carriers for silymarin and silybin to improve their solubility, bioavailability, and targeted delivery researchgate.netmums.ac.irnih.govresearchgate.netnih.govrsc.org. Nanoparticles can enhance the solubility of silymarin and lead to higher drug concentrations in target organs like the liver dovepress.comrsc.org. For example, silymarin nanoparticles prepared by emulsion solvent evaporation showed significantly higher oral bioavailability in rats compared to raw silymarin rsc.org. These nanoparticles also resulted in higher silybin absorption in various organs, with particularly high concentrations and long retention times observed in the liver rsc.org. Polymeric nanoparticles, such as those made with Eudragit RS100, have been developed for controlled release of silymarin nih.gov. Silymarin-loaded solid nanoparticles prepared using techniques like SPG membrane emulsification and spray-drying have demonstrated enhanced oral bioavailability and improved bioactivity in liver injury models nih.gov.

Data on the bioavailability enhancement of silymarin nanoparticles:

Formulation TypeOral Bioavailability (Relative to Raw Silymarin)Reference
Silymarin Nanoparticles3.66 times higher rsc.org
Silymarin NanoparticlesApproximately 1.3-fold higher nih.gov

Liposomal Formulations

Liposomes, vesicular structures composed of lipid bilayers, have been investigated for delivering silymarin and silybin to improve their encapsulation efficiency, gastrointestinal absorption, and potentially target the liver mdpi.comresearchgate.netresearchgate.netresearchgate.netscinews.uzijper.org. Liposomal formulations of silymarin have shown enhanced bioavailability compared to drug suspensions mdpi.comresearchgate.net. Studies have focused on optimizing liposomal formulations by adjusting factors such as the drug-to-lipid ratio, cholesterol proportion, and the presence of charge inducers to achieve high entrapment efficiency scinews.uz. For instance, a formulation with a specific ratio of drug, phosphatidylcholine, cholesterol, and a charge inducer achieved a high drug entrapment efficiency scinews.uz. Proliposomes, which form liposomes upon contact with water, are also an emerging approach to improve the oral bioavailability of poorly soluble drugs like silymarin researchgate.net.

An example of drug entrapment efficiency in a liposomal formulation:

Components Ratio (Drug:PC:CHOL:DCP)Drug Entrapment Efficiency (%)Reference
2:10:2:194.7 scinews.uz

Polymer-Based Formulations

Polymer-based formulations, including polymeric nanoparticles and polymeric composites, have been developed to enhance the solubility and dissolution rate of silymarin researchgate.netresearchgate.netnih.govsci-hub.se. These formulations can improve the permeability of the drug across biological barriers and alter its biodistribution sci-hub.se. For example, silymarin-laden polymeric composites using polymers like PVP K-30 and PEG 6000 have been prepared by methods such as solvent evaporation to enhance aqueous solubility and dissolution rate nih.gov. Optimized polymeric formulations have shown significant increases in silymarin solubility compared to plain powder nih.gov. Incorporating silymarin into polymeric nanocarriers may offer advantages over other carriers due to their relative stability and potential for improved bioavailability sci-hub.se. pH-responsive polymer-based hydrogel matrices have also been explored for oral delivery of silymarin-loaded nanoparticles sci-hub.se.

An example of solubility enhancement with a polymer-based formulation:

Formulation Components (Silymarin:PVP K-30:PEG 6000)Ratio (w/w/w)Aqueous Solubility (mg/mL)Fold Enhancement vs. Plain SilymarinReference
Silymarin Plain Powder-0.023 ± 0.0081 nih.gov
Silymarin-laden PVP-PEG Composite0.25:1.5:1.524.39 ± 2.95~1150 nih.gov

Strategies for Enhancing Silybin Bioavailability through Silipide Formulation Design

Enhancing the bioavailability of silybin, particularly when administered as this compound, is a major focus of formulation research dovepress.comresearchgate.netresearchgate.netresearchgate.netscielo.brresearchgate.netnih.govresearchgate.netscinews.uznih.govplos.orgaacrjournals.orgijpsonline.com. This compound itself, as a silybin-phosphatidylcholine complex (phytosome), represents an early successful strategy to improve the absorption of silybin compared to conventional silymarin extracts researchgate.netresearchgate.netmdpi.comresearchgate.netnih.govplos.orgaacrjournals.orgijpsonline.com. Phytosomes enhance lipid solubility, facilitating their passage across biological membranes ijpsonline.com.

Further strategies to improve silybin bioavailability through formulation design, building upon or complementing the phytosome approach, include:

Nanomaterial-based systems: As discussed in section 3.1, nanosuspensions, micelles, nanoparticles, and liposomes are employed to increase solubility, dissolution rate, and permeability researchgate.netresearchgate.netmums.ac.irresearchgate.net.

Solid Dispersion Technique: This technique involves dispersing the drug in a solid matrix to improve solubility and dissolution rate scielo.brnih.gov.

Permeability Enhancers: The use of excipients that enhance the permeability of the intestinal membrane can increase drug absorption scielo.br.

Inhibition of Metabolism: Incorporating substances that inhibit the metabolism of silybin can lead to higher systemic concentrations scielo.br.

Complexation with other molecules: While this compound is a complex with phosphatidylcholine, other complexation strategies like inclusion complexes with cyclodextrins have also been explored for silymarin to improve solubility bioline.org.br.

Self-Emulsifying Drug Delivery Systems (SEDDS/SMEDDS): These systems form fine oil-in-water emulsions or microemulsions in the gastrointestinal tract, improving the absorption of lipophilic drugs mdpi.commdpi.comresearchgate.netresearchgate.netbioline.org.br.

Prodrug Strategies: Chemical modification of silybin to create prodrugs with improved physicochemical properties and absorption has also been investigated plos.org.

Comparative pharmacokinetic studies have demonstrated the superior bioavailability of this compound compared to plain silymarin or silybin researchgate.netmdpi.comaacrjournals.orgscielo.br. For example, studies in rats and humans have shown significantly higher plasma levels of silybin after administration of this compound researchgate.netmdpi.comaacrjournals.org.

Pharmacokinetic data comparing this compound and Silymarin:

FormulationSpeciesDose (silybin equivalents)Cmax (ng/mL)AUC (ng/mL × h)Reference
This compoundHuman120 mg298881 mdpi.com
SilymarinHuman120 mg102257 mdpi.com

These various formulation strategies aim to overcome the inherent limitations of silybin, leading to improved absorption, higher systemic exposure, and potentially enhanced therapeutic outcomes.

Molecular and Cellular Mechanisms of Action of Silipide and Silybin in Vitro and Preclinical Models

Modulation of Cellular Signaling Pathways

Silybin (B1146174) has been shown to interact with and modulate a wide array of cellular signaling pathways. nih.gov This pleiotropic activity is central to its biological effects, which include anti-inflammatory, anti-angiogenic, and anti-metastatic properties. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that transduces extracellular signals to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis. mdpi.comactascientific.com The MAPK family includes three main subfamilies: ERK1/2, JNK, and p38. mdpi.com Silybin has been shown to modulate all three of these MAPK pathways. nih.govmdpi.comactascientific.comspandidos-publications.com

In some cancer cell lines, silybin has been observed to inhibit the MAPK/ERK1/2 pathway, which is often associated with promoting tumor growth. mdpi.comfrontiersin.org Conversely, it can activate the stress-activated protein kinase/JNK1/2 and p38 MAPK pathways, which are linked to apoptosis and the inhibition of pro-inflammatory cytokine production. mdpi.comnih.gov For instance, in human breast cancer cells, silymarin (B1681676) treatment led to decreased phosphorylation of ERK1/2 and p38, while increasing the phosphorylation of JNK. spandidos-publications.com This differential regulation of MAPK pathways highlights a key mechanism for silybin's anti-proliferative and pro-apoptotic effects. mdpi.comspandidos-publications.com

In the context of UVB-induced skin damage, silybin has been shown to suppress the IGF-1R-JNK/ERK pathways, thereby protecting cells from apoptosis. nih.gov In macrophages, silibinin (B1684548) was found to strongly inhibit the phosphorylation of p38 MAPK, without affecting the ERK1/2 and JNK pathways, leading to reduced inflammatory responses. nih.gov

Pathway ComponentEffect of Silybin/SilymarinObserved OutcomeCell/Model System
ERK1/2Inhibition/Decreased PhosphorylationInhibition of cell proliferation, Anti-metastatic effectA431 cells, MCF-7 cells, A549 cells nih.govmdpi.comfrontiersin.org
JNKActivation/Increased PhosphorylationInduction of apoptosisA431 cells, RKO cells mdpi.comactascientific.com
p38Activation/Increased PhosphorylationInduction of apoptosisA431 cells mdpi.com
p38Inhibition/Decreased PhosphorylationReduced inflammatory responseRAW 264.7 macrophages nih.gov

PI3K/Akt/mTOR Pathway Modulations

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. mdpi.comspandidos-publications.com Dysregulation of this pathway is a common feature in many diseases, including cancer. scientificarchives.comoncotarget.com Silybin has been extensively shown to inhibit the PI3K/Akt/mTOR signaling pathway in various preclinical models. mdpi.comspandidos-publications.comnih.govspandidos-publications.com

In multiple myeloma cells, silybin treatment resulted in a dose-dependent decrease in the protein levels of PI3K and phosphorylated Akt (p-Akt). spandidos-publications.comspandidos-publications.com This inhibition of the PI3K/Akt pathway was linked to the induction of apoptosis in these cells. spandidos-publications.com Further downstream, silybin has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR), a key protein kinase that controls protein synthesis and cell growth. nih.govresearchgate.net In human T cells, silymarin was found to inhibit mTOR activity, leading to a G1 arrest in the cell cycle and suppressing T-cell proliferation. researchgate.net

Studies in hepatocellular carcinoma and glioblastoma have also demonstrated that silymarin and its components can suppress the PI3K/Akt/mTOR pathway. nih.gov In some contexts, silybin has been shown to activate the insulin (B600854) receptor substrate 1 (IRS-1)/PI3K/Akt pathway, leading to increased glucose uptake. mdpi.com

Pathway ComponentEffect of Silybin/SilymarinObserved OutcomeCell/Model System
PI3KInhibition/Down-regulationInduction of apoptosis, Inhibition of cell proliferationU266 multiple myeloma cells, Glioma cells mdpi.comnih.govspandidos-publications.com
Akt (p-Akt)Inhibition/Decreased PhosphorylationInduction of apoptosis, Inhibition of cell proliferationU266 multiple myeloma cells, T24 and UM-UC-3 bladder cancer cells mdpi.comspandidos-publications.com
mTOR (p-mTOR)Inhibition/Decreased PhosphorylationInhibition of cell proliferation, G1 cell cycle arrestU266 multiple myeloma cells, Activated human T cells, Cervical cancer cells mdpi.comspandidos-publications.comnih.govresearchgate.net

NF-κB and Inflammatory Signaling Pathways

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, cell survival, and proliferation. nih.govwjgnet.com Silybin has demonstrated significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.govwjgnet.comnih.govresearchgate.net

The mechanism of NF-κB inhibition by silybin often involves the suppression of IκBα phosphorylation and degradation. nih.govwjgnet.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitory protein IκBα. nih.govwjgnet.com Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. nih.govwjgnet.com Silybin prevents this by inhibiting IκBα phosphorylation. nih.govwjgnet.comnih.gov

In human mast cells, silybin suppressed the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 by inhibiting the nuclear translocation of NF-κB. nih.gov Similarly, in a mouse model of non-alcoholic steatohepatitis (NASH), silybin treatment significantly downregulated the expression of inflammation-related genes and suppressed the activity of the NF-κB signaling pathway. x-mol.net This inhibition of NF-κB and downstream inflammatory mediators contributes to silybin's hepatoprotective and anti-inflammatory properties. nih.govwjgnet.comx-mol.net

Pathway ComponentEffect of Silybin/SilymarinObserved OutcomeCell/Model System
IκBα PhosphorylationInhibitionSuppression of NF-κB activationHepatocytes, HMC-1 human mast cells nih.govwjgnet.comnih.gov
NF-κB Nuclear TranslocationInhibitionReduced transcription of inflammatory genesHepatocytes, HMC-1 human mast cells nih.govwjgnet.comnih.gov
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8)Down-regulation/Reduced ProductionAnti-inflammatory effectsHMC-1 human mast cells, MCD-induced NASH mice mdpi.comnih.govx-mol.net

Insulin-like Growth Factor (IGF) System Modulation

The insulin-like growth factor (IGF) system plays a significant role in cell growth, proliferation, and differentiation. aacrjournals.orgaacrjournals.org Silybin has been shown to modulate the IGF system, which may contribute to its anti-proliferative effects. aacrjournals.orgaacrjournals.orgresearchgate.net A key mechanism of this modulation is the up-regulation of Insulin-like Growth Factor Binding Protein 3 (IGFBP-3). aacrjournals.orgaacrjournals.org IGFBP-3 is the primary carrier protein for IGFs in the bloodstream and can inhibit cell proliferation by sequestering IGFs and preventing their interaction with the IGF-1 receptor (IGF-1R). aacrjournals.org

In androgen-independent prostate cancer cells, silybin treatment led to an increase in the expression of IGFBP-3. aacrjournals.org Furthermore, silybin was found to reduce the tyrosine phosphorylation of the insulin receptor substrate 1 (IRS-1), a key downstream signaling molecule of the IGF-1R. aacrjournals.orgmcgill.ca This suggests that silybin can interfere with IGF-1R-mediated signaling, thereby inhibiting cell proliferation. aacrjournals.orgmcgill.ca In some cancer models, silybin has been shown to inhibit the IGF-1R itself. mdpi.comaacrjournals.org

β-catenin Pathway Dynamics

The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. mdpi.com Silybin has been shown to modulate the β-catenin pathway, contributing to its anti-cancer properties. mdpi.comfrontiersin.org In several in vitro studies, silymarin has demonstrated the ability to inhibit the Wnt/β-catenin signaling pathway. mdpi.com This inhibition can lead to decreased cellular proliferation and apoptosis. mdpi.com For instance, in hepatocellular carcinoma cell lines, silymarin has been found to regulate the Wnt/β-catenin pathway. frontiersin.org

EGFR, HIF-1α, STATs Interactions

Silybin has been shown to interact with and modulate the signaling of the Epidermal Growth Factor Receptor (EGFR), Hypoxia-Inducible Factor-1α (HIF-1α), and Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov

EGFR: The Epidermal Growth Factor Receptor is a tyrosine kinase receptor that, upon activation, triggers downstream signaling pathways involved in cell proliferation and survival. nih.gov Silybin has been shown to inhibit EGFR signaling. frontiersin.orgnih.govaacrjournals.orgscirp.org In breast cancer cells, silybin was found to inhibit EGF ligand-induced CD44 expression by suppressing EGFR activity. frontiersin.org This inhibition of EGFR can lead to cell cycle arrest. nih.gov In non-small cell lung cancer cells with EGFR mutations, silybin was able to inhibit the activity of EGFR and other EGFR family members. aacrjournals.org

HIF-1α: Hypoxia-Inducible Factor-1α is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia) and is often overexpressed in tumors, promoting angiogenesis and tumor progression. nih.gov Silymarin and silybin have been found to decrease the expression of HIF-1α. nih.govnih.gov In prostate cancer cells, silybin was shown to inhibit HIF-1α translation. nih.gov

STATs: Signal Transducer and Activator of Transcription proteins are a family of transcription factors that are activated by cytokines and growth factors and play a key role in cell growth, survival, and inflammation. nih.govresearchgate.netcapes.gov.br Silybin has been shown to inhibit the activation of STAT3, a STAT protein that is often constitutively activated in cancer. nih.govresearchgate.netcapes.gov.brresearchgate.net In triple-negative breast cancer cells, silybin inhibited the phosphorylation of STAT3 and its upstream kinase, Jak2. nih.gov This led to the inhibition of STAT3 nuclear translocation and its binding to the MMP2 gene promoter, resulting in reduced cell migration and invasion. nih.gov Silybin can also block activated STAT3 from entering the nucleus and binding to DNA. researchgate.net

Target MoleculeEffect of Silybin/SilymarinObserved OutcomeCell/Model System
EGFRInhibition of activity/phosphorylationInhibition of cell proliferation, cell cycle arrestBreast cancer cells, Non-small cell lung cancer cells frontiersin.orgnih.govaacrjournals.org
HIF-1αDecreased expression/translationAnti-angiogenic effectsProstate cancer cells, Rat lung under hypoxia nih.govnih.gov
STAT3Inhibition of phosphorylation/activation/nuclear translocationInhibition of cell proliferation, migration, and invasionTriple-negative breast cancer cells, Lung cancer cells nih.govresearchgate.netresearchgate.net

Enzyme and Receptor Interactions

The biological activities of Silipide and its primary active component, silybin, are intricately linked to their interactions with various enzymes and cellular receptors. These interactions, observed in in vitro and preclinical models, underpin many of their pharmacological effects.

Silybin has been shown to interact with cytochrome P450 (CYP) enzymes, which are crucial for the phase I metabolism of many drugs and xenobiotics. cuni.czmdpi.com In vitro studies have demonstrated that silybin can inhibit several CYP isoforms, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4. cuni.czmdpi.com The most significant inhibitory effects have been observed for CYP2C9 and CYP3A4. mdpi.comnih.gov However, the clinical relevance of this inhibition is often questioned, as the concentrations required to produce these effects in vitro are typically higher than those achieved in the body. mdpi.com

Different studies have reported varying half-maximal inhibitory concentrations (IC50) for silybin's effect on these enzymes. For CYP2C9, IC50 values have been reported as 8.2 µM for silybin B and 18 µM for silybin A, indicating that silybin B is a more potent inhibitor. nih.gov For CYP3A4, reported IC50 values range from 27 µM to over 200 µM. mdpi.com Some research suggests that silybin acts as a mechanism-based inhibitor of CYP3A4, meaning it can irreversibly inactivate the enzyme. tandfonline.comnih.gov This type of inhibition is characterized by its dependence on time, concentration, and the presence of NADPH. tandfonline.com

Molecular docking studies have provided insights into the interaction between silybin and CYP enzymes. For instance, silybin is thought to engage in hydrogen bonding and π-π stacking within the active site of CYP enzymes, which can alter the enzyme's conformation and affect substrate turnover. scbt.com In the case of CYP2B6, silybin has been shown to inhibit its activity in a non-competitive manner and down-regulate its expression at both the mRNA and protein levels in HepaRG cells. thieme-connect.comthieme-connect.com This down-regulation may be mediated through the inhibition of the pregnane (B1235032) X receptor (PXR), a key transcriptional regulator of CYP2B6. thieme-connect.com

It's important to note that while in vitro studies consistently show CYP inhibition, in vivo studies in humans have often failed to demonstrate clinically significant interactions at typical doses. nih.gov This discrepancy is likely due to silybin's low bioavailability. cuni.cz

Table 1: In Vitro Inhibitory Effects of Silybin on Cytochrome P450 (CYP) Enzymes

CYP IsoformReported IC50 Values (µM)Type of InhibitionNotesReferences
CYP1A2Weak to moderate inhibition-- mdpi.com
CYP2B613.9 (IC50), 38.4 (Ki)Non-competitiveDown-regulates mRNA and protein expression. thieme-connect.comthieme-connect.com
CYP2C8Weak to moderate inhibition-Mediates O-demethylation of silybin. mdpi.comresearchgate.net
CYP2C98.2 (Silybin B), 18 (Silybin A)Mechanism-based inactivation reportedConsidered the most sensitive to inhibition. mdpi.comnih.gov
CYP2C19> 200Slow inhibitory effects- nih.gov
CYP2D6> 200Slow inhibitory effects- cuni.cznih.gov
CYP3A427 to >200Mechanism-based inhibition reportedContradictory results depending on the substrate used. cuni.czmdpi.comnih.gov

Silybin and its metabolites can inhibit UDP-glucuronosyltransferase (UGT) enzymes, which are key to phase II drug metabolism. researchgate.net This inhibition can be more potent than that observed with CYP enzymes. mdpi.com In vitro studies have shown that silybin inhibits UGT1A1, UGT1A6, and UGT1A9. mdpi.comnih.govnih.gov Silybin demonstrates a higher selectivity for UGT1A1, with a reported IC50 of 1.4 µM. mdpi.com

The inhibition of UGT enzymes by silybin is generally competitive. nih.gov For instance, in rat hepatic microsomes, both silymarin and the metabolite silibinin-glucuronide were found to be competitive inhibitors of p-nitrophenol and bilirubin (B190676) glucuronidation, processes mediated by UGT1A isozymes. nih.gov The inhibitory constants (Ki) were determined to be 14 µg/ml for silibinin-glucuronide and 51 µg/ml for silymarin in the case of p-nitrophenol glucuronidation. nih.gov

The stereochemistry of silybin plays a role in its interaction with UGT enzymes. Silybin B is more efficiently glucuronidated at the C-20 position, while silybin A is glucuronidated at both the C-7 and C-20 positions. nih.gov This stereoselective glucuronidation is attributed to the activity of specific UGT isoforms. nih.gov The rapid and extensive phase II metabolism, particularly glucuronidation, is a major factor contributing to the low bioavailability of silybin. nih.gov

The co-administration of silybin with other compounds that are also metabolized by UGT enzymes can lead to competitive inhibition. For example, baicalein (B1667712) may compete with silybin for the binding site of UGT enzymes, potentially leading to increased silybin concentrations. mdpi.com

Table 2: In Vitro Inhibitory Effects of Silybin on UDP-Glucuronosyltransferase (UGT) Enzymes

UGT IsoformReported IC50/Ki ValuesType of InhibitionNotesReferences
UGT1A11.4 µM (IC50)Potent and selective inhibitionMore selective than for UGT1A6/9. mdpi.com
UGT1A6Inhibited at 0.1 mMCompetitiveInhibited by silymarin and silibinin-glucuronide. mdpi.comnih.gov
UGT1A9Inhibited at 0.1 mM-Activity reduced by silymarin treatment. mdpi.comnih.gov

Beyond the major drug-metabolizing enzymes, silybin has been shown to interact with other metabolic enzymes. For instance, some studies suggest a potential interaction with pyruvate (B1213749) kinase, a key enzyme in glycolysis. However, detailed mechanistic studies on this interaction are limited.

Silybin's absorption and disposition are significantly influenced by drug transporters. nih.gov It is a substrate for several efflux transporters, including P-glycoprotein (P-gp), multidrug resistance-associated protein 2 (MRP2), and breast cancer resistance protein (BCRP). researchgate.netnih.govnih.gov These transporters actively pump silybin out of intestinal cells, limiting its absorption and contributing to its low bioavailability. nih.gov

In vitro studies using transporter-overexpressing cell lines, such as MDCKII-MRP2 and MDCKII-BCRP, have confirmed that silybin is a substrate for these efflux transporters. frontiersin.org The inhibition of these transporters can, therefore, enhance the bioavailability of silybin. For example, co-administration with piperine (B192125), an inhibitor of MRP2 and BCRP, has been shown to increase silybin's absorption. sci-hub.se Similarly, baicalein can enhance the oral bioavailability of silybin by inhibiting BCRP and MRP2. frontiersin.org

Silybin itself can also act as an inhibitor of these transporters. nih.gov Preclinical studies in Panc-1 cells demonstrated that silybin could reduce the efflux of P-gp substrates like digoxin (B3395198) and vinblastine, indicating an inhibitory effect on P-gp. mdpi.comnih.gov However, the clinical significance of this inhibition is not well-established, with some clinical studies showing no effect of milk thistle on the pharmacokinetics of the P-gp substrate digoxin. mdpi.comnih.gov

The interaction with efflux transporters is a key area of research for improving the clinical efficacy of silybin, as modulating these transporters could lead to higher plasma concentrations. researchgate.netnih.gov

Recent research has indicated that silybin can interact with nuclear receptors, including estrogen receptors. mdpi.com These receptors play a crucial role in regulating gene expression involved in various physiological processes, including glucose metabolism. Silybin's interaction with estrogen receptors may contribute to its beneficial effects on preserving islet β-cell functionality and viability. mdpi.com

Furthermore, silybin has been shown to up-regulate Farnesyl X receptor (FXR) signaling in in vitro studies using HEK293T cells, which may contribute to its positive effects on diabetes and related metabolic syndromes. mdpi.com Silybin can also down-regulate the expression of CYP2B6 by inhibiting the pregnane X receptor (PXR), a major transcriptional regulator of this enzyme. thieme-connect.com

Mechanisms Affecting Cellular Processes (in cellular models)

In cellular models, this compound and silybin have been demonstrated to modulate a wide array of cellular processes, contributing to their diverse pharmacological activities. These mechanisms include the regulation of cell signaling pathways, induction of apoptosis, and modulation of inflammatory responses.

Silybin has been shown to inhibit several key signaling pathways involved in cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.comnih.gov It can inhibit the activation of MAPK/ERK1/2 while up-regulating stress-activated protein kinase/JNK1/2 (SAPK/JNK1/2) and p38 MAPK. mdpi.com Additionally, silybin has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. frontiersin.org

A significant mechanism of silybin's anticancer effect is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov In vitro studies have shown that silybin can induce apoptosis in various cancer cell lines by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com This leads to the activation of caspases, such as caspase-9 and caspase-3, which execute the apoptotic process. mdpi.com

Silybin also exhibits potent anti-inflammatory properties. researchgate.netmdpi.com It can suppress cellular inflammation by inhibiting the NF-κB signaling pathway, a central regulator of inflammation. mdpi.comresearchgate.netnih.gov Silybin has been shown to down-regulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.com Transcriptional profiling studies have revealed that silymarin can induce cellular stress and repair responses, which ultimately lead to an anti-inflammatory cellular phenotype. researchgate.netacs.org This involves the activation of Activating Transcription Factor 4 (ATF-4) and adenosine (B11128) monophosphate-activated protein kinase (AMPK), and the inhibition of mammalian target of rapamycin (mTOR) signaling. acs.org

Furthermore, silybin has been observed to affect lipid metabolism within cells. In hepatocyte cell lines, silybin A has been shown to decrease triglyceride levels and lipid droplet content while increasing the levels of major phospholipids (B1166683). researchgate.netresearchgate.netthno.orgbiorxiv.org This suggests a reprogramming of lipid metabolism, which could contribute to its hepatoprotective effects. thno.orgbiorxiv.org

Anti-oxidative Mechanisms (e.g., Free Radical Scavenging, Enzyme Activity Modulation)

Silybin, the primary active component of silymarin, demonstrates significant anti-oxidative properties through various mechanisms, including direct free radical scavenging and modulation of antioxidant enzyme activities. tandfonline.comtandfonline.comscienceopen.com Its flavonoid structure facilitates the scavenging of reactive oxygen species (ROS), such as hydroxyl and azide (B81097) radicals, with studies showing that silybin reacts with these radicals at diffusion-controlled rates. tandfonline.com Pulse radiolysis studies have been employed to measure the rate constants of silybin's reactions with various free radicals, confirming its efficiency as a scavenger. tandfonline.comtandfonline.com For instance, the reaction rate constants of silybin with certain radicals are significantly higher than those of other biomolecules like tyrosine. tandfonline.com This potent scavenging capacity is crucial in protecting cells from oxidative damage. tandfonline.com Silybin has been shown to protect plasmid DNA from radiation-induced strand breaks, primarily by scavenging hydroxyl radicals. tandfonline.com

Beyond direct scavenging, silybin modulates the activity of key antioxidant enzymes. scienceopen.commdpi.com A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comnih.govnih.gov Under oxidative stress, Nrf2 dissociates from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), translocates to the nucleus, and binds to antioxidant response elements (AREs). mdpi.com This binding upregulates the expression of several downstream antioxidant genes, including catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx). mdpi.com Studies have shown that silybin supplementation increases Nrf2 protein expression, leading to enhanced antioxidant capacity. mdpi.comresearchgate.net In vitro studies using human hepatic HepG2 cells demonstrated that silymarin protects against oxidative stress by inducing antioxidant genes like HO-1, NQO-1, and γ-GCLC through Nrf2 activation. scienceopen.com Furthermore, computational docking and molecular dynamics simulations predict that silybin can bind to Keap1, disrupting the Nrf2-Keap1 complex and thereby promoting Nrf2 activation. nih.gov

The antioxidant effects of silybin also involve the inhibition of ROS-producing enzymes and the maintenance of mitochondrial integrity under stress conditions. scienceopen.com By preventing the formation of free radicals and bolstering the cell's endogenous antioxidant defenses, silybin helps maintain optimal redox balance. scienceopen.com

Table 1: Effects of Silybin on Antioxidant Mechanisms

MechanismModel SystemKey FindingsReferences
Free Radical ScavengingPulse RadiolysisReacts with hydroxyl and azide radicals at diffusion-controlled rates. tandfonline.com
DNA ProtectionPlasmid pUC18 DNAProtected against soft X-ray radiation-induced strand breaks. tandfonline.com
Nrf2 Pathway ActivationWeaned Piglets (Paraquat-induced oxidative stress)Increased Nrf2 protein expression and enhanced antioxidant capacity. mdpi.comresearchgate.net
Nrf2 Pathway ActivationHuman Hepatic HepG2 CellsInduced antioxidant genes (HO-1, NQO-1, γ-GCLC) via Nrf2 activation. scienceopen.com
Nrf2 Pathway ActivationComputational ModelPredicted to bind to Keap1, disrupting the Nrf2-Keap1 complex. nih.gov

Anti-inflammatory Cellular Responses

Silybin exhibits potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. nih.govspandidos-publications.comnih.gov A central target of silybin's anti-inflammatory action is the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govspandidos-publications.comnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.gov Silybin has been shown to inhibit the activation of NF-κB in various cell types. spandidos-publications.comnih.govkjpp.net This inhibition is achieved by preventing the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By blocking IκBα phosphorylation, silybin prevents the nuclear translocation of NF-κB, thereby suppressing its transcriptional activity. spandidos-publications.comnih.gov

This downregulation of NF-κB signaling leads to a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govspandidos-publications.comnih.gov For example, in peripheral blood mononuclear cells (PBMCs) from preeclamptic women, silybin reduced the elevated levels of NF-κB activity and subsequently decreased the production of TNF-α and IL-1β. nih.gov Similarly, in human mast cells, silybin suppressed the production and mRNA expression of TNF-α, IL-6, and Interleukin-8 (IL-8). nih.gov

Furthermore, silybin has been found to inhibit the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. spandidos-publications.comresearchgate.netspandidos-publications.com The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the cleavage of pro-caspase-1 into its active form, caspase-1. spandidos-publications.com Active caspase-1 then processes pro-inflammatory cytokines like pro-IL-1β into their mature, secreted forms. spandidos-publications.com Silybin inhibits NLRP3 inflammasome activation by reducing the generation of reactive oxygen species (ROS), which is a key signal for inflammasome assembly. spandidos-publications.com In THP-1 cells, silybin was shown to inhibit caspase-1 activation in a concentration-dependent manner. spandidos-publications.com In a model of nonalcoholic fatty liver disease, silybin was found to inhibit NLRP3 inflammasome assembly through the NAD+/SIRT2 pathway. nih.govfrontiersin.org

Silybin's anti-inflammatory effects also extend to the modulation of mitogen-activated protein kinases (MAPKs), which are also involved in inflammatory responses. kjpp.net

Table 2: Silybin's Anti-inflammatory Mechanisms

MechanismModel SystemKey FindingsReferences
NF-κB InhibitionPeripheral Blood Mononuclear Cells (from preeclamptic women)Downmodulated NF-κB activation and inflammatory cytokine production. nih.gov
NF-κB InhibitionRAW264.7 MacrophagesSuppressed nuclear translocation of NF-κB. spandidos-publications.com
NF-κB InhibitionHMC-1 Human Mast CellsInhibited phosphorylation of IκBα and suppressed NF-κB transcriptional activity. nih.gov
NLRP3 Inflammasome InhibitionTHP-1 CellsInhibited caspase-1 activation and reduced ROS generation. spandidos-publications.com
NLRP3 Inflammasome InhibitionNonalcoholic Fatty Liver Disease (mouse model)Inhibited inflammasome assembly via the NAD+/SIRT2 pathway. nih.govfrontiersin.org
Cytokine ReductionHuman Articular ChondrocytesDownregulated catabolic genes including IL-1β and TNF-α. doaj.org

Anti-fibrotic Mechanisms (in vitro models)

Silybin demonstrates significant anti-fibrotic effects, primarily by targeting the activation and proliferation of hepatic stellate cells (HSCs), which are the main cell type responsible for liver fibrosis. nih.govbrieflands.comnih.gov In vitro studies using human HSC lines, such as LX-2, have shown that silybin can inhibit the key processes that contribute to the progression of liver fibrosis. nih.govbrieflands.com

One of the primary anti-fibrotic mechanisms of silybin is the inhibition of HSC proliferation. nih.govnih.gov Silybin has been shown to induce cell cycle arrest in HSCs in a dose- and time-dependent manner. nih.gov This is achieved by modulating the expression of cell cycle regulatory proteins. For instance, silybin upregulates the expression of the cyclin-dependent kinase inhibitors p27 and p53, while inhibiting the Akt signaling pathway and the expression of the proliferation marker Ki-67. nih.gov

Furthermore, silybin interferes with the pro-fibrogenic actions of activated HSCs. nih.gov It has been shown to inhibit growth factor-induced de novo synthesis of extracellular matrix (ECM) components, which are the building blocks of fibrotic scar tissue. nih.gov Silybin also inhibits the motility of activated HSCs, which is a crucial step in the fibrotic process. nih.gov

The anti-fibrotic effects of silybin are also mediated by its ability to modulate the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis. mdpi.comresearchgate.netnih.gov Silybin has been shown to downregulate the expression of TGF-β1 and its downstream signaling molecules, Smad2 and Smad3. nih.govnih.gov In a rat model of carbon tetrachloride-induced liver injury, silymarin was found to inhibit the TGF-β/Smad3/CTGF signaling pathway. spandidos-publications.com By inhibiting this pathway, silybin can reduce the expression of fibrotic markers like collagen I and α-smooth muscle actin (α-SMA). nih.gov

In addition to its direct effects on HSCs, silybin's anti-inflammatory and antioxidant properties also contribute to its anti-fibrotic activity. nih.gov By reducing inflammation and oxidative stress, which are known to activate HSCs, silybin can indirectly suppress the fibrotic response. nih.gov

Table 3: Anti-fibrotic Mechanisms of Silybin in vitro

MechanismModel SystemKey FindingsReferences
Inhibition of HSC ProliferationLX-2 Human Stellate CellsUpregulated p27 and p53; inhibited Akt signaling and Ki-67 expression. nih.gov
Inhibition of Pro-fibrogenic ActionsActivated Human HSCsInhibited cell proliferation, motility, and ECM synthesis. nih.gov
Downregulation of TGF-β SignalingHK-2 CellsDecreased expression of collagen I, α-SMA, Smad2, and Smad3. nih.gov
Downregulation of TGF-β SignalingMet-5A CellsInhibited expression of TGF-β1, p-Smad2, and p-Smad3. nih.gov
Suppression of HSC ActivationNASH Rat ModelReduced α-SMA positive cells and α-SMA mRNA expression. scilit.com

Anti-apoptotic Mechanisms and Cell Cycle Regulation

Silybin exerts significant anti-apoptotic effects and modulates cell cycle progression in various cell types, contributing to its therapeutic potential. thomashealthblog.commdpi.comnih.gov In the context of cancer, silybin is known to induce apoptosis and cause cell cycle arrest in tumor cells. thomashealthblog.commdpi.com

Silybin's influence on the cell cycle is characterized by its ability to induce arrest at the G1 and G2-M phases. thomashealthblog.commdpi.com In human prostate cancer cells, both silymarin and silybin have been shown to cause G1 arrest by decreasing the protein levels of cyclins D1, D3, and E, as well as their associated cyclin-dependent kinases (CDKs) 2, 4, and 6. thomashealthblog.commdpi.com This is accompanied by an increase in the levels of CDK inhibitors (CDKIs) such as p21/Cip1 and p27/Kip1. thomashealthblog.comnih.gov The G2-M arrest induced by silybin is associated with decreased levels of cyclin B1 and Cdc2, and inhibition of Cdc2 kinase activity. thomashealthblog.com This is mediated through the modulation of the Chk2-Cdc25C-Cdc2/cyclin B1 pathway. thomashealthblog.com

In non-cancerous cells, silybin can exhibit anti-apoptotic effects. For instance, in a model of cisplatin-induced neuronal damage, Silybin B was shown to reduce apoptosis. medchemexpress.com It also upregulates the apoptosis-related protein Bax and downregulates Bcl-2, survivin, and cyclin D1 in hepatocellular carcinoma cells. plos.org Furthermore, in photocarcinogenesis models, silybin treatment led to an increase in cleaved caspase-3, an indicator of apoptosis. nih.gov

The anti-apoptotic and cell cycle regulatory effects of silybin are often linked to its ability to modulate various signaling pathways. For example, silybin has been shown to inhibit the Akt signaling pathway, which is a key regulator of cell survival and proliferation. nih.gov It also modulates the activity of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38, which can influence both cell survival and apoptosis depending on the cellular context. nih.gov

Table 4: Silybin's Effects on Apoptosis and Cell Cycle

MechanismModel SystemKey FindingsReferences
G1 Cell Cycle ArrestHuman Prostate Cancer PC3 CellsDecreased cyclins D1, D3, E and CDKs 2, 4, 6; increased p21 and p27. thomashealthblog.commdpi.com
G2-M Cell Cycle ArrestHuman Prostate Cancer PC3 CellsDecreased cyclin B1, Cdc2, and Cdc2 kinase activity via the Chk2-Cdc25C pathway. thomashealthblog.com
Induction of ApoptosisHepatocellular Carcinoma HepG2 CellsUpregulated Bax; downregulated Bcl-2, survivin, and cyclin D1. plos.org
Induction of ApoptosisPhotocarcinogenesis (mouse model)Increased cleaved caspase-3. nih.gov
Anti-apoptotic EffectHT22 Cells (Cisplatin-induced damage)Reduced cell apoptosis and increased cleaved-PARP protein expression. medchemexpress.com

Effects on Cell Proliferation and Migration

Silybin has been extensively studied for its effects on cell proliferation and migration, particularly in the context of cancer. frontiersin.orgscienceopen.comoncotarget.com It has been shown to inhibit the proliferation of various cancer cell types and to impede their ability to migrate and invade surrounding tissues. frontiersin.orgscienceopen.com

The anti-proliferative effects of silybin are largely attributed to its ability to induce cell cycle arrest, as discussed in section 4.3.4. scienceopen.com By halting the cell cycle at the G1 or G2-M phases, silybin prevents cancer cells from dividing and multiplying. scienceopen.com This is achieved by modulating the levels and activity of key cell cycle regulatory proteins, including cyclins, CDKs, and CDKIs. scienceopen.com For example, in non-small cell lung cancer (NSCLC) cells, silybin was found to induce G1-phase cell-cycle arrest. scienceopen.com

Silybin's inhibitory effects on cell migration are mediated through various mechanisms. It has been shown to target the epithelial-mesenchymal transition (EMT), a process by which epithelial cells acquire migratory and invasive properties. oncotarget.com Silybin can promote EMT by increasing the expression of E-cadherin and decreasing the expression of proteins linked to migration, such as matrix metalloproteinases (MMPs) 2 and 9. oncotarget.com In thyroid and breast cancer cells, silybin inhibited TPA-induced cell migration and MMP-9 production. frontiersin.org

Furthermore, silybin has been found to directly target key signaling molecules involved in cell proliferation and migration. In NSCLC cells, silybin was shown to bind to the F-box protein Skp2, leading to the suppression of cell migration. scienceopen.com It also attenuates the activity of Stat3, PI3K/AKT, and ERK, all of which are involved in promoting cancer cell proliferation and migration. scienceopen.com In melanoma cells, silybin was found to inhibit the kinase activity of MEK1/2 and RSK2, leading to reduced activation of NF-κB, AP-1, and STAT3, and subsequent inhibition of cell growth. aacrjournals.org

Table 6: Silybin's Effects on Cell Proliferation and Migration

MechanismModel SystemKey FindingsReferences
Inhibition of ProliferationNon-Small Cell Lung Cancer (NSCLC) CellsInduced G1-phase cell-cycle arrest. scienceopen.com
Inhibition of MigrationThyroid and Breast Cancer CellsReduced TPA-induced cell migration and MMP-9 production. frontiersin.org
Modulation of EMTGeneral Cancer ModelsIncreased E-cadherin expression and decreased MMP-2 and MMP-9 expression. oncotarget.com
Targeting of Skp2NSCLC CellsBinds to Skp2, leading to suppression of cell migration. scienceopen.com
Inhibition of MEK/ERK/RSK2 SignalingMelanoma CellsInhibited kinase activity of MEK1/2 and RSK2, leading to reduced cell growth. aacrjournals.org

Neuroprotective Cellular Mechanisms (e.g., Neuroplasticity, Neurotransmission, Amyloid-β aggregation)

Silybin has emerged as a promising neuroprotective agent, with studies highlighting its potential in the context of neurodegenerative diseases like Alzheimer's disease (AD). medchemexpress.comnih.govmdpi.comnih.gov Its neuroprotective effects are multifaceted, involving direct interaction with pathological protein aggregates and modulation of neuronal signaling pathways.

A key neuroprotective mechanism of silybin is its ability to inhibit the aggregation of amyloid-beta (Aβ) peptide, a hallmark of AD. nih.govmdpi.comnih.govresearchgate.net In vitro studies using Thioflavin T (ThT) assays and electron microscopy have shown that silybin dose-dependently inhibits the formation of Aβ fibrils. nih.govresearchgate.net Silybin B, a stereoisomer of silybin, has been shown to inhibit Aβ fibril formation and promote the formation of non-toxic, amorphous aggregates. medchemexpress.com The stereochemistry of silybin appears to be crucial for its inhibitory effect on Aβ aggregation, with different isomers showing preferential binding to specific sequences within the Aβ peptide. mdpi.com

In addition to inhibiting Aβ aggregation, silybin also protects neurons from Aβ-induced neurotoxicity. nih.govresearchgate.net It has been shown to prevent injuries caused by Aβ-induced oxidative stress by decreasing the production of hydrogen peroxide (H₂O₂) in stressed neurons. nih.govresearchgate.net

Silybin also exhibits neuroprotective effects by modulating neurotransmission. It has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and Aβ aggregation. nih.gov AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for AD. Molecular dynamics simulations have shown that silybin can interact with AChE to form stable complexes, leading to the downregulation of AChE activity. nih.gov

Furthermore, silybin has been shown to promote neurogenesis. In APP/PS1 transgenic mice, a model for AD, silybin treatment increased the number of newly generated microglia, astrocytes, neurons, and neuronal precursor cells. nih.gov This suggests that silybin may contribute to neuroplasticity and the repair of damaged neural circuits.

Silybin B has also been shown to activate the ATR-mediated DNA damage repair pathway and inhibit JNK/p38 MAPK signaling, which can reduce neuronal DNA damage and apoptosis. medchemexpress.com

Table 7: Neuroprotective Mechanisms of Silybin

MechanismModel SystemKey FindingsReferences
Inhibition of Aβ AggregationIn vitro (ThT assay, electron microscopy)Dose-dependently inhibited Aβ fibril formation. nih.govresearchgate.net
Inhibition of Aβ AggregationIn vitroSilybin B inhibited Aβ fibril formation and promoted amorphous aggregates. medchemexpress.com
Protection from Aβ-induced NeurotoxicitySH-SY5Y CellsDecreased H₂O₂ production in Aβ-stressed neurons. nih.govresearchgate.net
Inhibition of Acetylcholinesterase (AChE)Molecular Dynamics SimulationsInteracted with AChE to form stable complexes and downregulate its activity. nih.gov
Promotion of NeurogenesisAPP/PS1 Transgenic MiceIncreased the number of newly generated microglia, astrocytes, and neurons. nih.gov
DNA Damage RepairHT22 CellsSilybin B activated the ATR-mediated DNA damage repair pathway. medchemexpress.com

Mechanisms of Biological Barrier Permeation

The therapeutic efficacy of this compound and its active component, silybin, is fundamentally linked to their ability to permeate various biological barriers to reach target tissues. The complexation of silybin with phosphatidylcholine to form this compound is a key strategy designed to overcome the poor oral bioavailability of silybin, which stems from low aqueous solubility and limited membrane permeability. mdpi.comnih.gov This section details the molecular and cellular mechanisms governing the passage of these compounds across critical biological interfaces, including the gastrointestinal tract, the blood-brain barrier, and the liver.

Gastrointestinal Permeation Mechanisms (e.g., Caco-2 cell models, passive diffusion, active transport)

The absorption of silybin and its formulations from the gastrointestinal (GI) tract is a critical determinant of its systemic availability. scielo.br The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model that mimics the human intestinal epithelium and is widely used to study the permeation of drug compounds. researchgate.netresearchgate.net

Studies using the Caco-2 model classify compounds based on their apparent permeability coefficient (Papp). Generally, compounds with a Papp value below 1 x 10⁻⁶ cm/s are considered to have low permeability, those between 1 and 10 x 10⁻⁶ cm/s have moderate permeability, and those above 10 x 10⁻⁶ cm/s are highly permeable. nih.gov Research indicates that silybin itself is a moderately permeable drug. researchgate.net However, its absorption is significantly limited by the action of efflux transporters on the apical side of intestinal cells, which pump the compound back into the GI lumen. nih.gov

The primary transport mechanisms involved in the gastrointestinal permeation of silybin include:

Passive Diffusion : As a lipophilic molecule, the un-ionized form of silybin can cross cell membranes via passive diffusion, moving down its concentration gradient. msdmanuals.com However, this process is inefficient for silybin alone due to its poor solubility and the activity of efflux pumps. mdpi.comscielo.br

Active Transport (Efflux) : The intestinal absorption of silybin is significantly restricted by active efflux mechanisms. Key transporters involved are the Multidrug Resistance-Associated Protein 2 (MRP2) and the Breast Cancer Resistance Protein (BCRP). nih.gov Caco-2 cell studies show that the efflux ratio for silybin is greater than 2, confirming the involvement of active efflux. researchgate.net Specific inhibitors of these transporters, such as MK571 for MRP2, have been shown to significantly decrease the efflux of silybin, thereby increasing its net absorption. nih.gov P-glycoprotein (P-gp), another major efflux pump, does not appear to be significantly involved in silybin transport. nih.gov

The formulation of silybin as this compound (a silybin-phosphatidylcholine complex, also known as Siliphos®) is designed to enhance gastrointestinal absorption. researchgate.netnih.gov This lipid-based carrier system is thought to improve permeation through the gastrointestinal tract. researchgate.net Studies comparing different silybin formulations in Caco-2 models have shown varying permeability characteristics, highlighting how formulation strategies can modulate these transport mechanisms. nih.govnih.gov For instance, a solid dispersion formulation of silymarin with TPGS, a nonionic surfactant, was shown to increase the absorptive permeability of silybin by 4.6-fold and decrease its efflux ratio from 5.5 to 0.6, partly by inhibiting efflux pumps like P-gp and MRP2. mdpi.com

Table 1: Permeability Data for Silybin Formulations in Caco-2 Cell Models

FormulationApparent Permeability (Papp) (cm/s)Efflux RatioPredicted AbsorptionBBB Permeation PotentialSource
Silybin (general)> 2 x 10⁻⁶> 2ModerateNot specified researchgate.net
Silibinin-MeglumineNot specified> 2ModerateLow nih.govnih.gov
Silibinin-Phosphatidylcholine (Siliphos®)~8 x 10⁻⁶> 2ModerateLow nih.govnih.gov
Eurosil85®/Euromed~12 x 10⁻⁶3.3HighHigher potential (Pactive < 5) nih.govnih.gov
Silymarin-TPGS Solid Dispersion4.6-fold increase vs. silybin alone0.6HighNot specified mdpi.com

Blood-Brain Barrier Transport Studies (in vitro/in silico models)

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from systemic circulation, posing a significant challenge for the delivery of therapeutic agents to the brain. mdpi.comarxiv.org The ability of this compound or silybin to cross the BBB is of interest for its potential neuroprotective effects.

In Vitro Models: In vitro models are crucial for assessing the potential of compounds to cross the BBB. These models often use monolayers of human brain microvascular endothelial cells (HBMEC) grown on semi-permeable membranes to mimic the barrier. mdpi.comdovepress.com The integrity of these models is confirmed by measuring transendothelial electrical resistance (TEER). mdpi.com Studies on various natural compounds using HBMEC models have demonstrated that some phenolics and terpenoids can permeate this barrier. mdpi.comrsc.org

The Caco-2 cell model can also be used to indirectly predict BBB permeation. A good correlation has been observed between a Caco-2-derived value (Pactive) and the in situ BBB permeation rate for certain compounds. nih.gov Applying this to silybin formulations, one study predicted that a specific milk thistle extract (Eurosil85®/Euromed) had a higher potential to permeate the BBB compared to the silybin-phosphatidylcholine complex. nih.govnih.gov

In Silico Models: In silico or computational models offer an early-stage tool to predict BBB permeability based on the physicochemical properties of a molecule. frontiersin.org These models use algorithms and large datasets of compounds with known BBB penetration, often expressed as the logarithmic brain-to-plasma concentration ratio (logBB), to predict the likelihood of a new compound crossing the barrier. dovepress.comfrontiersin.org These predictions primarily consider passive diffusion, but more sophisticated models also attempt to account for active transport systems. arxiv.orgdovepress.com While specific in silico studies focused solely on this compound are not prominent, the molecular descriptors of silybin would be used in such models to forecast its potential for CNS entry. The challenge remains that these models are based on predictions and require validation from in vitro and in vivo experiments. arxiv.orgresearchgate.net

Hepatic Uptake and Distribution Mechanisms

The liver is a primary target organ for the therapeutic actions of this compound and silybin. dovepress.comfrontiersin.org Silybin exhibits distinct hepatotropic properties, meaning it preferentially accumulates in the liver. frontiersin.org Pharmacokinetic studies in preclinical models show that after oral administration, silybin is rapidly absorbed and distributed to the liver, reaching peak concentrations within 30 to 60 minutes. oup.com The complexation in this compound significantly enhances the concentration of silybin in the liver compared to the administration of silybin alone. researchgate.net

The uptake of silybin into hepatocytes is a mediated process involving specific transporters:

Organic Anion-Transporting Polypeptides (OATPs) : Silybin has been shown to be a substrate and an inhibitor of several OATP transporters, which are crucial for the uptake of various compounds from the blood into liver cells. nih.gov Specifically, silybin inhibits OATP1B1, OATP1B3, and OATP2B1. nih.govnih.gov This interaction facilitates its entry into hepatocytes.

Efflux from Hepatocytes : Once inside the liver, silybin and its metabolites are subject to efflux into the bile, a process that is part of its elimination. The transporter MRP2, which is also present in the intestine, plays a role in the biliary excretion of silybin conjugates. nih.govnih.gov Silybin has been shown to be an inhibitor of MRP2, which could potentially affect its own efflux and that of other MRP2 substrates. nih.gov In contrast, silybin does not appear to significantly affect the bile salt export pump (BSEP) or the Na+-taurocholate cotransporting polypeptide (NTCP). nih.gov

This rapid and high accumulation in liver tissue is central to the hepatoprotective mechanisms of this compound, allowing it to exert its antioxidant, anti-inflammatory, and regenerative effects directly at the site of injury. dovepress.comjpccr.eumedscape.com

Influence of Membrane Asymmetry on Transport

Biological membranes, including the plasma membranes of intestinal and liver cells, are not symmetric. ceitec.eu They exhibit an asymmetric lipid composition, where the inner (cytosolic) and outer (exoplasmic) leaflets of the lipid bilayer have different phospholipid and protein compositions. ceitec.eumdpi.com This asymmetry is crucial for many cellular functions, including signal transduction and regulating the transport of molecules across the membrane. ceitec.euvanderbilt.edunih.gov

The transport of drugs and other molecules can be significantly affected by this asymmetry. ceitec.eu For instance, computer simulations have shown that the ease with which molecules pass through asymmetric membranes often cannot be accurately predicted from studies using simpler, symmetric model membranes. ceitec.eu Molecules may adsorb differently to the two sides of an asymmetric membrane, influencing their permeation pathway. ceitec.eu

While direct studies on the influence of membrane asymmetry on this compound transport are limited, research on silybin's interaction with lipid bilayers provides relevant insights. Studies using fluorescence spectroscopy and electron spin resonance have shown that silybin interacts with the surface of phosphatidylcholine bilayers. researchgate.net It partitions near the membrane surface, affecting its properties, but does not appear to penetrate deep into the hydrophobic core. researchgate.net This surface-level interaction would inherently be influenced by the different compositions of the outer and inner leaflets of a real, asymmetric cell membrane. The differential lipid packing and surface charge between the leaflets could create preferential interaction sites for silybin, thereby modulating its ability to be retained at the membrane surface or be presented to membrane transporters, ultimately impacting its transport across the cell. mdpi.combiorxiv.org

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Absorption Mechanisms in Animal Models

Studies in rats have demonstrated that the oral bioavailability of silybin (B1146174) is significantly enhanced when administered as Silipide compared to silybin alone. researchgate.netnih.gov This improved absorption is largely attributed to the complexation with phosphatidylcholine, which enhances its lipophilicity and facilitates its passage across the gastrointestinal tract. researchgate.net

The primary reasons for the poor oral bioavailability of uncomplexed silybin include rapid conjugation in the intestinal cells and liver, and the efflux of the parent compound and its conjugates back into the gastrointestinal lumen. researchgate.net In contrast, this compound demonstrates a marked increase in gastrointestinal absorption. researchgate.netnih.gov Pharmacokinetic studies in rats after a single oral dose of this compound showed substantially higher plasma levels of both unconjugated and total silybin compared to the administration of silybin alone. researchgate.netnih.gov For instance, one study reported mean peak plasma levels of unconjugated and total silybin after this compound administration to be 8.17 and 74.23 micrograms/ml, respectively, while plasma levels after silybin administration were below the detection limit. researchgate.netnih.gov

Some research also suggests that lymphatic transport may play a role in the enhanced bioavailability of silybin when formulated as a phospholipid complex. capes.gov.brxarxbio.comcore.ac.uk The lymphatic system provides a pathway for highly lipophilic compounds to bypass the first-pass metabolism in the liver, which can significantly increase their systemic exposure. core.ac.uknih.gov

Distribution Studies in Animal Tissues

Following absorption, silybin from this compound is distributed to various tissues. Studies in rats have shown that silybin reaches the liver, its primary target organ, in significant concentrations. researchgate.netnih.govjst.go.jp In fact, the bioavailability of silybin in the liver has been reported to be tenfold higher when administered as this compound compared to silymarin (B1681676). nih.gov

Investigations in mice have detailed the distribution of silybin in several organs after oral administration. Peak levels of free silybin were observed in the liver, lungs, stomach, and pancreas within 30 minutes, while the skin and prostate showed peak levels at 1 hour. researchgate.netoup.com The concentrations of silybin conjugates also peaked within an hour in most tissues. researchgate.netoup.com

Specifically, one hour after intragastric administration of this compound to rats, the concentration of silybin in liver microsomes was estimated to be around 2.5 micrograms/mg of protein. researchgate.net In addition to the liver, silybin has been detected in plasma and bile. researchgate.netnih.gov Studies have consistently shown that the concentrations of silybin in both plasma and bile are several-fold higher after the administration of this compound compared to silymarin. nih.gov

Table 1: Peak Tissue Concentrations of Free and Conjugated Silibinin (B1684548) in Mice After a Single Oral Dose

TissuePeak Free Silibinin (µg/g)Peak Conjugated Silibinin (µg/g)Time to Peak (hours)
Liver8.85.70.5 - 1
Lung4.32.80.5
Stomach1232700.5
Skin1.44.31
Prostate2.56.11
Pancreas5.810.60.5 - 1

Source: Adapted from studies on the tissue distribution of silibinin in mice. researchgate.netoup.com

Metabolic Pathways and Conjugation Profiles in Preclinical Species

The metabolism of silybin, the active component of this compound, primarily involves phase II conjugation reactions. researchgate.netresearchgate.net In preclinical species like rats, silybin undergoes extensive conjugation, mainly through glucuronidation and sulfation. nih.govnih.gov This rapid and extensive metabolism is a key factor influencing its bioavailability and elimination. researchgate.net

Studies have shown that after oral administration of this compound, a very high percentage of the silybin circulating in the plasma is in a conjugated form. researchgate.netnih.gov For example, in rats, it was found that about 94% of the plasma silybin is present as conjugates. researchgate.netnih.gov

The specific conjugation profile can vary. In isolated perfused rat livers, it was observed that silydianin (B192384) was primarily conjugated via glucuronidation, whereas silybin B, isosilybin (B7881680) A, and isosilybin B were mainly sulfated. nih.gov For silybin A and silychristin, approximately equal amounts of glucuronide and sulfate (B86663) conjugates were formed. nih.gov

While phase II metabolism is predominant, some phase I metabolism, such as demethylation, also occurs. researchgate.net However, the contribution of phase I pathways appears to be minor compared to the extensive conjugation. researchgate.net

Excretion Pathways in Animal Models

The primary route of excretion for silybin and its metabolites is through the bile. researchgate.netnih.govnih.gov In rats, a significant portion of the administered dose of this compound is recovered in the bile. researchgate.netnih.gov One study found that the cumulative biliary excretion of silybin over 24 hours accounted for about 13% of the administered dose of this compound, which was significantly higher than the 2% recovered after silymarin administration. nih.gov

Urinary excretion plays a lesser role in the elimination of silybin. researchgate.net Following oral administration of this compound in rats, the cumulative urinary excretion over 72 hours was found to be a small percentage of the administered dose. researchgate.netnih.gov This indicates that renal clearance is not a major pathway for the elimination of this compound. researchgate.net The extensive biliary excretion suggests that enterohepatic recirculation may occur, where the compound is excreted in the bile, reabsorbed in the intestine, and returned to the liver. josorge.com

Pharmacodynamic Markers in Preclinical Models

Preclinical studies have identified several pharmacodynamic markers that shed light on the mechanistic actions of this compound. A key mechanism is its antioxidant activity. This compound has been shown to protect liver microsomes from lipid peroxidation induced by various toxins. researchgate.net It acts as a scavenger of free radicals, including lipid-derived radicals and those produced during the metabolic activation of certain chemicals. researchgate.netnih.gov

In animal models of liver damage, this compound demonstrated a dose-related protective effect against hepatotoxicity induced by substances like carbon tetrachloride, ethanol (B145695), and paracetamol. jst.go.jpresearchgate.net This protective effect is associated with a reduction in the elevation of liver enzymes such as ASAT and ALAT, and a decrease in liver triglycerides. jst.go.jpresearchgate.net

Furthermore, silybin has been shown to modulate inflammatory pathways. It can inhibit the activation of NF-κB, a key transcription factor involved in inflammation, and reduce the levels of pro-inflammatory cytokines. nih.govwjgnet.com In models of non-alcoholic steatohepatitis (NASH), a silybin-phosphatidylcholine complex improved liver steatosis and inflammation, and decreased markers like plasma insulin (B600854) and TNF-α. elsevier.eselsevier.es Silybin has also been observed to influence the expression of genes involved in lipid metabolism and insulin resistance. elsevier.eselsevier.esmdpi.com

Analytical and Characterization Methodologies for Silipide Research

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatographic methods are essential for the separation, identification, and quantification of Silipide and its components, as well as for profiling impurities.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

HPLC with UV/DAD (Diode Array Detector) detection is a widely used technique for the analysis of this compound and its main constituent, silybin (B1146174). This method allows for the quantitative determination of silybin in various samples, including plasma, urine, and tissue extracts. HPLC-UV has been employed to validate the silybin content in this compound formulations. aacrjournals.org The separation of silymarin (B1681676) components, including silybin diastereoisomers A and B, is effectively achieved by HPLC based on differences in their retention times. mdpi.com

A typical HPLC method for silymarin (of which silybin is a major component) involves a C18 column and a mobile phase consisting of a mixture of solvents such as methanol, acetonitrile, and water, often acidified with formic acid or potassium dihydrogen phosphate (B84403) buffer. mdpi.combioline.org.br Detection is commonly performed at a wavelength of 288 nm, which is suitable for the UV absorption of silymarin flavonolignans. mdpi.combioline.org.br Calibration curves are prepared using standard solutions of silybin to ensure accurate quantification over a specific concentration range. mdpi.com This technique is also applied to determine the drug content in formulations like silymarin-laden nanocontainers. scielo.br

Studies have utilized HPLC-UV to quantify silibinin (B1684548) levels in biological samples following this compound administration. aacrjournals.org For instance, preliminary HPLC analysis confirmed the stability of silibinin in tissues and plasma samples stored under specific conditions. aacrjournals.org The method involves extracting samples and subjecting them to quantitative HPLC-UV analysis. aacrjournals.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is crucial for the identification and quantification of this compound components and their metabolites, particularly in complex biological matrices. LC-MS/MS is more sensitive and provides structural information, making it suitable for impurity profiling and metabolite identification. researchgate.netnih.gov

LC-MS/MS has been used to quantify silybin and its conjugates (such as glucuronides and sulfates) in human plasma, urine, and breast tissue after oral administration of this compound or similar silybin formulations. aacrjournals.orgnih.govaacrjournals.orgle.ac.uk The method often involves liquid-liquid extraction of the analytes from the biological matrix before LC-MS/MS analysis. nih.govaacrjournals.org Internal standards, such as naringenin (B18129) or naproxen, are typically used to improve the accuracy and reproducibility of the quantification. nih.govaacrjournals.org

Validated LC-MS/MS methods for silybin analysis in human plasma have demonstrated good selectivity, linearity, precision, and accuracy over a defined calibration range. nih.govnih.gov For example, a sensitive LC-MS/MS assay was developed for the simultaneous analysis of major silymarin components, including silybin A and B, in human plasma, with a lower limit of quantification of 2 ng/mL for each constituent. researchgate.netnih.gov This technique is particularly valuable for pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion of this compound. nih.govaacrjournals.org

Spectroscopic Techniques for Structural Elucidation and Interaction Studies (e.g., NMR, Raman)

Spectroscopic techniques provide valuable information about the chemical structure of this compound components and their interactions within formulations.

Raman spectroscopy provides information about the vibrational modes of molecules, which can be used for structural characterization and to study molecular interactions and crystalline states. bjbms.orgresearchgate.netspectroscopyonline.com Raman spectroscopy has been applied to characterize the formation of silicides at interfaces, demonstrating its capability in analyzing silicon-containing materials. ibm.com While direct application to this compound formulations is not as widely reported as for other techniques, Raman spectroscopy can potentially be used to assess the solid state of components within this compound formulations or to study interactions between silybin and excipients by analyzing shifts in vibrational bands. researchgate.net Studies on silybin and its derivatives have reported Raman spectra, highlighting differences between molecular complexes in specific frequency ranges. researchgate.net

Physico-chemical Characterization of Formulations (e.g., Particle Size, Morphology, Crystalline State using TEM, AFM, SEM, DSC, XRPD)

Characterizing the physico-chemical properties of this compound formulations is crucial for understanding their performance, stability, and bioavailability. Techniques such as electron microscopy, thermal analysis, and X-ray diffraction are commonly used.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology and size of particles in this compound formulations, particularly for nanoformulations like nanomicelles or nanoparticles. mdpi.comscielo.brnih.govuonbi.ac.kescienceopen.com TEM provides high-resolution images of the internal structure and morphology, while SEM offers detailed surface topography. thermofisher.comcoriolis-pharma.com For example, TEM images have revealed spherical nanostructures in silymarin-loaded nanomicelles with diameters consistent with dynamic light scattering data. mdpi.com SEM has been used to examine the surface morphology of silymarin powder and nanoparticles, showing differences in crystal shape and particle aggregation. scielo.brscienceopen.comnih.gov

Atomic Force Microscopy (AFM) is another technique used to study the surface morphology and size of nanoparticles at a high resolution. uonbi.ac.kenih.govmdpi-res.comsci-hub.se AFM can provide three-dimensional surface profiles and detailed information about particle shape and distribution. nih.gov

Differential Scanning Calorimetry (DSC) is used to analyze the thermal properties of this compound formulations, including melting points, glass transition temperatures, and polymorphic transitions. scielo.brscienceopen.comnih.govdovepress.comijirt.orgsemanticscholar.orgresearchgate.netthieme-connect.comarabjchem.orgresearchgate.net DSC can help determine the crystalline or amorphous state of silybin within a formulation and assess compatibility between components. scielo.brscienceopen.comdovepress.comresearchgate.net For instance, DSC thermograms have shown the disappearance of characteristic silybin peaks in certain formulations, suggesting the conversion to an amorphous state or complex formation. scielo.brscienceopen.comdovepress.com

Powder X-ray Diffraction (XRPD or PXRD) is used to determine the crystalline state of components in a formulation. scielo.brscienceopen.comnih.govsemanticscholar.orgresearchgate.net XRPD patterns show characteristic peaks for crystalline substances, while amorphous materials produce a diffuse halo. scielo.brscienceopen.com XRPD analysis can confirm whether silybin remains in a crystalline form or is converted to an amorphous state within a formulation, which can impact its solubility and dissolution rate. scielo.brscienceopen.comnih.govresearchgate.net

Particle size analysis, often performed using techniques like dynamic light scattering (DLS), is critical for characterizing nanoparticle formulations of silymarin or silybin. mdpi.comscielo.brnih.govnih.govijirt.orgresearchgate.netdyhydromatics.comnih.gov Particle size and distribution (polydispersity index) significantly influence the stability, dissolution, and absorption of the formulation. mdpi.comscielo.brnih.govnih.gov

In Vitro Permeability Assays (e.g., Caco-2 Cell Monolayers)

In vitro permeability assays, particularly using Caco-2 cell monolayers, are used to predict the intestinal absorption of this compound or silybin from its formulations. Caco-2 cells form a polarized monolayer that mimics the intestinal epithelial barrier. mdpi.comsci-hub.se

Transport studies employing Caco-2 cell lines have demonstrated that certain silymarin formulations, such as mixed nanomicelles, can statistically enhance the permeability of silymarin compared to unformulated extract. mdpi.com These assays help evaluate the potential of different formulations to improve the oral bioavailability of silybin by assessing its transport across the intestinal barrier. mdpi.comsci-hub.se The uptake mechanisms into the cells can also be investigated using these in vitro models. mdpi.com

Method Validation for Reproducibility and Sensitivity

Analytical method validation is a critical process in the research and development of chemical compounds like this compound, ensuring that analytical procedures consistently yield accurate, reliable, and reproducible data suitable for their intended purpose. wjarr.comglobalresearchonline.netslideshare.netsolubilityofthings.commetrology-journal.org Two key parameters assessed during method validation are reproducibility and sensitivity. wjarr.comglobalresearchonline.netslideshare.netsolubilityofthings.commetrology-journal.orgslideshare.net

Reproducibility, in the context of analytical method validation, refers to the precision of results obtained from the same sample analyzed under different conditions, such as by different analysts, using different instruments, or in different laboratories. metrology-journal.orgeuropa.euut.eechromatographyonline.comloesungsfabrik.deazolifesciences.com It is a measure of the variability of results when the method is performed outside of a single run or a single laboratory. ut.eeloesungsfabrik.de Precision itself is typically evaluated at different levels: repeatability (intra-assay precision, under the same conditions over a short time), intermediate precision (within-laboratory variations over a longer period, accounting for different analysts, equipment, etc.), and reproducibility (between-laboratory precision). europa.euut.eechromatographyonline.comloesungsfabrik.de Demonstrating good reproducibility is essential, particularly when a method is intended for use in multiple locations or for standardization. ut.eeloesungsfabrik.de

Sensitivity of an analytical method indicates its ability to detect and quantify the analyte, this compound in this case, at low concentrations. solubilityofthings.comelementlabsolutions.comlibretexts.org It is often related to the slope of the calibration curve, representing the change in analytical response per unit change in analyte concentration. demarcheiso17025.com Key parameters used to characterize sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). wjarr.comglobalresearchonline.netslideshare.netsolubilityofthings.commetrology-journal.orgslideshare.neteuropa.euelementlabsolutions.comdemarcheiso17025.comeurachem.orgloesungsfabrik.denih.govsepscience.comwikipedia.orgchromatographyonline.comnanalysis.com The LOD is defined as the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified with accuracy. metrology-journal.orgeuropa.euelementlabsolutions.comloesungsfabrik.dewikipedia.orgchromatographyonline.com The LOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy. metrology-journal.orgeuropa.euelementlabsolutions.comloesungsfabrik.denih.govsepscience.comwikipedia.org

Methods for determining LOD and LOQ commonly involve analyzing blank samples and samples at low concentrations, using approaches such as evaluating the signal-to-noise ratio or calculating based on the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.denih.govsepscience.comwikipedia.orgnanalysis.com A generally accepted signal-to-noise ratio for LOD is 3:1, while for LOQ it is typically 10:1. loesungsfabrik.denanalysis.com

While the principles and methodologies for validating analytical methods for reproducibility and sensitivity are well-established and crucial for the study of any chemical compound, including this compound, specific data tables detailing the research findings of method validation for this compound's reproducibility and sensitivity were not available in the provided source materials.

Structure Activity Relationship Sar Studies of Silybin and Silipide Analogues

Impact of Structural Modifications on Molecular Interactions

Structural modifications of silybin (B1146174) and its derivatives can significantly impact their interactions with various biological targets, including enzymes, receptors, and cellular components. For instance, studies have investigated the effect of modifications on the phenolic hydroxyl groups of silybin, particularly at the C-7 position, which can influence antioxidant activity, bioavailability, and anti-prostatic activity. mdpi.compreprints.orgpreprints.org The presence and position of hydroxyl and methoxy (B1213986) substitutions in flavonolignans have been shown to enhance radical scavenging activity and cytotoxicity against cancer cell lines. researchgate.net

The 1,4-dioxane (B91453) ring system within the silybin structure also plays a role in its activity. SAR studies on flavonoid and coumarin (B35378) analogues containing this ring system revealed that flavonoid analogues with a hydroxymethyl group at the 2'' position in the dioxane ring exhibited superior antihepatotoxic activity compared to coumarin derivatives. nih.gov

Furthermore, the stereochemistry of silybin isomers (silybin A and silybin B) can influence their interactions and biological effects. While some studies on the anti-cancer efficacy of certain silybin derivatives did not show a clear preference between the A and B isomers, other research highlights the importance of stereospecific interactions in the binding of silybin A and silybin B to targets like the 20S proteasome. preprints.orgpreprints.orgnih.govresearchgate.net

Modifications such as oxidative dehydrogenation of silybin derivatives have also been shown to improve antiproliferative activity. clockss.org The introduction of specific groups, like alkynyl or sulfonyl moieties, can enhance antitumor activities, with monosubstituted derivatives often exhibiting more potent activity than multiple substituted ones. clockss.org These modifications can influence interactions by altering factors such as hydrogen bond capabilities and lipophilicity. clockss.orgsci-hub.se

Correlating Chemical Structure with Enhanced Bioavailability (Mechanistic)

Poor water solubility is a major factor limiting the oral bioavailability of silybin. mdpi.commdpi.comjpionline.org Silipide, the complex of silybin and phosphatidylcholine, demonstrates significantly enhanced bioavailability compared to silymarin (B1681676) or pure silybin. wikidoc.orgelsevier.esmdpi.com This improvement is attributed to the formation of a phytosome complex, where silybin molecules are bound to phosphatidylcholine. elsevier.esmdpi.com This complexation is thought to facilitate the passage of silybin through the gastrointestinal tract and improve its absorption. mdpi.com

Research indicates that phytosomal silybin is more rapidly absorbed and exhibits significantly greater bioavailability (reported as 4.6 to 10 times higher) than unconjugated silymarin. wikidoc.orgelsevier.eswikipedia.org This enhanced absorption is likely due to the amphipathic nature of the phosphatidylcholine complex, which allows it to interact more effectively with biological membranes. jpionline.org

Other strategies to improve silybin bioavailability based on structural considerations and formulation include the preparation of glycosides of silybin, which show better water solubility, and the use of inclusion complexes with β-cyclodextrin. wikidoc.orgwikipedia.org Lipid-based self-microemulsifying drug delivery systems (SMEDDS) have also been shown to significantly enhance the bioavailability of silymarin. nih.gov

The low absorption and rapid metabolism (such as glucuronidation and sulfation) of silybin contribute to its poor bioavailability. mdpi.compreprints.orgscielo.br Structural modifications or formulations that bypass or reduce this first-pass metabolism are key to improving systemic exposure. mdpi.compreprints.orgscielo.br For example, combining silymarin with bioenhancers like piperine (B192125) can improve bioavailability by inhibiting metabolic enzymes and efflux pumps like P-glycoprotein. wikipedia.orgscielo.br

Pharmacokinetic studies comparing different formulations highlight the correlation between the chemical form or complexation and the resulting plasma levels and area under the curve (AUC) of silybin. nih.govmdpi.comscielo.br

Rational Design of Silybin Derivatives based on SAR

SAR studies provide a rational basis for designing new silybin derivatives with improved pharmacological profiles. By understanding which structural features are crucial for specific activities and bioavailability, researchers can synthesize targeted analogues. researchgate.net

For instance, recognizing the poor water solubility of silybin and the success of this compound, the rational design of new derivatives often focuses on increasing hydrophilicity or developing novel delivery systems. mdpi.comjpionline.orgmdpi.compreprints.org The synthesis of silybin prodrugs containing hydrophilic moieties is an example of this approach, aiming to improve pharmacokinetics without significantly altering the core activity. mdpi.compreprints.org

Modifications at the C-7 hydroxyl group have been a particular focus for improving antioxidant activity, bioavailability, and anti-prostatic effects. mdpi.compreprints.orgpreprints.org The synthesis of 7-O-alkyl silybin derivatives exemplifies the rational modification of this position. mdpi.compreprints.orgresearchgate.net

Furthermore, SAR insights into the anti-cancer properties of silybin derivatives, such as the enhanced efficacy observed with 2,3-dehydrosilybin (B1234275) (DHS), 7-O-methylsilybin (7OM), and 7-O-galloylsilybin (7OG), guide the development of analogues with potentially stronger anti-tumor activity. nih.govnih.govresearchgate.net The identification of the importance of monosubstitution over multiple substitutions for certain activities also informs the design process. clockss.org

Rational design also considers the stereochemical aspects, as the distinct activities of silybin A and silybin B and their derivatives can be exploited for developing more selective compounds. mdpi.compreprints.orgpreprints.org

Computational and in Silico Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Silipide, molecular docking studies have primarily focused on its active component, silybin (B1146174), to understand its interaction with various protein targets. These studies are crucial for elucidating the molecular basis of silybin's therapeutic effects.

One area of significant interest has been the interaction of silybin with receptor tyrosine kinases, such as the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR), which are implicated in various cancers. Computational studies have shown that silybin can effectively bind to the active sites of these receptors. For instance, molecular docking combined with molecular dynamics simulations and density functional theory (DFT) analysis has been used to investigate the binding mechanism of silybin within the wild-type and mutated active regions of EGFR and HER2. These in silico findings have been corroborated by in vitro experiments demonstrating that silybin inhibits the growth of HER2-positive breast cancer cell lines. researchgate.net

Further molecular docking simulations have explored the binding of silybin and its derivatives to other protein targets. For example, studies have investigated the interaction of silybin with tyrosinase, an enzyme involved in melanin production. mdpi.comresearchgate.net These simulations revealed the binding affinity of silybin and its derivatives to the active site of tyrosinase, providing a rationale for their potential as tyrosinase inhibitors. mdpi.comresearchgate.net

The following table summarizes the results of a molecular docking study of silybin and its derivatives with mushroom tyrosinase.

CompoundBinding Energy (kcal/mol)Interacting Residues
(+)-Silybin A-7.5HIS259, HIS263, SER282
(-)-Silybin B-7.8HIS85, HIS259, PHE264
(-)-Isosilandrin A-8.2HIS85, HIS263, VAL283
(+)-Isosilandrin B-8.1HIS259, HIS263, SER282
(-)-Dehydrosilybin-8.5HIS85, PHE264, VAL283
(+)-Dehydrosilybin B-8.4HIS259, HIS263, SER282

Data sourced from a molecular docking simulation study on silybin derivatives and their tyrosinase inhibitory activities. mdpi.comresearchgate.net

These molecular docking studies, by providing a detailed view of the ligand-protein interactions at an atomic level, are instrumental in the rational design of novel and more potent silybin analogues. Current time information in Edmonton, CA.

Molecular Dynamics Simulations for Biological Membrane Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can provide critical insights into how the silybin-phosphatidylcholine complex interacts with and permeates biological membranes, a key factor in its enhanced bioavailability compared to silybin alone.

While specific MD simulation studies focusing exclusively on the this compound complex interacting with a lipid bilayer are not extensively available in the public literature, numerous studies have investigated the behavior of individual components, silybin and phosphatidylcholine, within membrane environments. These studies offer valuable insights into the potential behavior of the complex.

MD simulations of various phospholipid bilayers, such as those composed of dipalmitoylphosphatidylcholine (DPPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), have been extensively performed to understand membrane structure, dynamics, and permeability. nih.govnih.govresearchgate.netnih.govias.ac.in These simulations have provided detailed information on properties like area per lipid, bilayer thickness, and lipid ordering, which are crucial for understanding how a molecule like this compound might perturb the membrane.

Simulations have also been used to study the interaction of small molecules with lipid bilayers. These studies can help to understand the initial binding events and the subsequent translocation of molecules across the membrane. For instance, MD simulations can reveal how the charged and hydrophobic moieties of a molecule interact with the polar head groups and nonpolar acyl chains of the phospholipids (B1166683), respectively. This information is directly relevant to understanding how the amphipathic nature of the silybin-phosphatidylcholine complex might facilitate its interaction with and passage through the cell membrane.

The complexation of silybin with phosphatidylcholine is thought to enhance its lipophilicity, thereby improving its ability to cross the lipid-rich barriers of the gastrointestinal tract. MD simulations could be employed to model this process directly, providing a dynamic and atomistic view of how the phosphatidylcholine moiety of this compound interacts with the membrane, potentially acting as a carrier to facilitate the entry of silybin into the cell.

Quantum Chemical Calculations (e.g., DFT) for Compound Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods provide a fundamental understanding of a compound's properties based on the principles of quantum mechanics. For this compound, DFT calculations can be used to characterize the nature of the interaction between silybin and phosphatidylcholine, as well as to predict various physicochemical properties of the complex.

While comprehensive DFT studies specifically on the this compound complex are limited, research has been conducted on silybin and related compounds, offering insights into their electronic properties. For instance, DFT has been used in conjunction with molecular docking and MD simulations to estimate the binding mechanism of silybin to protein targets by analyzing its electronic characteristics. researchgate.net

DFT calculations can be used to determine a range of properties for the silybin-phosphatidylcholine complex, including:

Optimized Geometry: Predicting the most stable three-dimensional arrangement of the atoms in the complex.

Interaction Energy: Quantifying the strength of the non-covalent bonds between silybin and phosphatidylcholine.

Electronic Properties: Calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity and ability to participate in charge transfer interactions.

Spectroscopic Properties: Simulating spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computational model.

A study investigating the structural stability and electronic properties of various molecular complexes using DFT provides a framework for how such calculations could be applied to this compound. researchgate.netrsc.orgmdpi.com Such an analysis for the this compound complex would involve optimizing the geometry of the complex and then calculating the interaction energy and various electronic descriptors.

The following table illustrates the types of quantum chemical parameters that could be calculated for the this compound complex using DFT.

ParameterDescription
Total EnergyThe total electronic energy of the optimized structure.
Heat of FormationThe change in enthalpy when the complex is formed from its constituent elements.
HOMO EnergyEnergy of the highest occupied molecular orbital, related to the ability to donate an electron.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.
Energy Gap (HOMO-LUMO)The difference in energy between the HOMO and LUMO, an indicator of chemical reactivity.
Dipole MomentA measure of the overall polarity of the molecule.

This table represents a hypothetical application of DFT calculations to the this compound complex based on standard quantum chemical analysis. researchgate.net

By providing a detailed understanding of the structural and electronic properties of the this compound complex, quantum chemical calculations can contribute to a more complete characterization of this compound and help to explain the physicochemical basis for its enhanced bioavailability and therapeutic efficacy. sciencejournal.renih.govmdpi.com

Predictive Modeling of Pharmacokinetic Parameters

In silico predictive modeling of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery and development. nih.govbhsai.orgaudreyli.comnih.gov These models use computational algorithms to predict the pharmacokinetic and toxicological profile of a compound based on its chemical structure. For this compound, predictive modeling can help to rationalize its observed pharmacokinetic advantages over silybin and to anticipate its behavior in biological systems.

The complexation of silybin with phosphatidylcholine to form this compound significantly enhances its oral bioavailability. nih.govnih.gov This is primarily attributed to an increase in its lipophilicity, which facilitates its absorption across the gastrointestinal mucosa. nih.gov Predictive models can be used to quantify these differences in physicochemical properties and to forecast the pharmacokinetic parameters of the complex.

Several studies have experimentally determined the pharmacokinetic parameters of the silybin-phosphatidylcholine complex in both animals and humans. researchgate.netnih.govresearchgate.netnih.gov These experimental data provide a valuable foundation for the development and validation of in silico predictive models.

The table below presents a comparison of key pharmacokinetic parameters of silybin administered as the silybin-phosphatidylcholine complex versus silybin alone in rats, demonstrating the significantly improved bioavailability of the complex.

Pharmacokinetic ParameterSilybin-Phosphatidylcholine ComplexSilybin
Cmax (ng/mL)126.72Not Detected
Tmax (min)10-
AUC (0-inf) (ng·h/mL)1020.33Not Detected

Data from a pharmacokinetic study in rats following oral administration of silybin-phosphatidylcholine complex and silybin-N-methylglucamine. researchgate.net

In silico ADMET prediction tools can estimate a wide range of properties, including:

Solubility: Prediction of aqueous solubility, a key factor in drug absorption.

Permeability: Estimation of intestinal permeability and blood-brain barrier penetration.

Metabolism: Prediction of interactions with cytochrome P450 enzymes, which are responsible for the metabolism of many drugs.

Plasma Protein Binding: Estimation of the extent to which a drug binds to plasma proteins, which can affect its distribution and clearance.

Toxicity: Prediction of potential toxicities, such as hepatotoxicity and cardiotoxicity.

By applying these predictive models to the structure of the silybin-phosphatidylcholine complex, researchers can gain a comprehensive in silico profile of its likely pharmacokinetic behavior, complementing and guiding preclinical and clinical studies. researchgate.net

Retrosynthesis Models and Generative Molecular Design for Synthesizability Optimization

Computational retrosynthesis and generative molecular design are cutting-edge in silico techniques that are transforming the field of medicinal chemistry. nih.gov Retrosynthesis models use algorithms to work backward from a target molecule to identify potential synthetic routes from simpler, commercially available starting materials. audreyli.com Generative models, often based on artificial intelligence, can design novel molecules with desired properties.

For this compound, these computational approaches can be applied to optimize its synthesis and to design novel silybin derivatives with improved therapeutic profiles.

Retrosynthesis Models: The synthesis of silybin, the core component of this compound, can be complex. Computational retrosynthesis tools can analyze the structure of silybin and propose efficient and practical synthetic pathways. These tools leverage vast databases of chemical reactions and employ sophisticated algorithms to identify the most promising disconnections and precursor molecules. This can significantly accelerate the process of chemical synthesis and reduce the cost and resources required.

Generative Molecular Design: Generative models can be used to explore the chemical space around the silybin scaffold to design novel analogues with enhanced properties. Current time information in Edmonton, CA.nih.gov For example, a generative adversarial network (GAN) or a variational autoencoder (VAE) could be trained on a dataset of known flavonolignans and other bioactive molecules. emerginginvestigators.orgnih.govresearchgate.netarxiv.org The trained model could then be used to generate new molecular structures that are predicted to have improved potency, selectivity, or pharmacokinetic properties.

The design of new silybin derivatives has been an active area of research, with a focus on improving its anticancer and other therapeutic activities. nih.govnih.gov Computational generative design can augment these efforts by proposing novel chemical modifications that may not be intuitively obvious to a medicinal chemist. For instance, a generative model could be tasked with designing silybin analogues that are predicted to have a higher binding affinity for a specific protein target, as determined by molecular docking simulations, while also maintaining favorable ADMET properties.

The integration of generative molecular design with retrosynthesis models offers a powerful workflow for drug discovery. Once a promising new analogue has been designed by a generative model, a retrosynthesis tool can be used to assess its synthesizability and to propose a viable synthetic route. This iterative process of design, evaluation, and synthesis planning can significantly streamline the discovery and development of next-generation silybin-based therapeutics.

Emerging Research Directions and Future Perspectives on Silipide

Exploration of Novel Molecular Targets

Research into silybin (B1146174), the primary component contributing to Silipide's activity, continues to uncover a wide array of molecular targets. Beyond its well-established antioxidant and anti-inflammatory properties, silybin has been shown to influence numerous cellular signaling pathways and molecules. Studies indicate its ability to target pathways such as MAPK, mTOR, β-catenin, and Akt. mdpi.com It also interacts with various receptors and growth factors and inhibits enzymes and gene expression related to apoptotic proteins and inflammatory cytokines. mdpi.com Further investigations have revealed effects on epithelial-to-mesenchymal transition (EMT), protease activation, cell adhesion, motility, and invasiveness, as well as components of the tumor microenvironment. nih.gov Specific targets identified include STAT3, EGFR, AP1, HIF-1α, PI3K/Akt, IGF-IGFBP3, NF-κB, and COX2. nih.gov Silibinin (B1684548) has also demonstrated anti-angiogenic efficacy by targeting VEGF, VEGF receptors, and iNOS. nih.gov Modulation of cell cycle regulators, including CDKs, CDKIs, Rb phosphorylation, and E2Fs, has been observed. nih.gov More recent studies have explored its impact on targets like ZEB1, Slug, E-cadherin, β-catenin, and CD44v6 in specific contexts. nih.govssu.ac.ir Future research on this compound will likely delve deeper into these and other novel molecular targets to fully elucidate its multifaceted mechanisms of action and identify new potential applications.

Development of Advanced In Vitro and Ex Vivo Research Models

Advancing the understanding of this compound's biological effects necessitates the development and utilization of more sophisticated in vitro and ex vivo research models. Traditional 2D cell culture models using various cell lines (e.g., Caco-2, HepG2, HuH7, Hep3B, A549, RPMI 2650, human amnion cells, myometrial cells) have been instrumental in studying aspects like permeability, inflammation, and anti-cancer effects. nih.govmdpi.comnih.govplos.orgresearchgate.netmdpi.com However, the complexity of biological systems requires models that better recapitulate the in vivo environment.

Current research is moving towards more advanced in vitro systems, including 3D cultures, organoids, tumorgrafts, and microtumor models, which offer a more physiologically relevant context for studying cellular responses to this compound. cancer.govqima-lifesciences.com These models can provide better insights into drug penetration, metabolism, and interactions within a tissue-like structure.

Ex vivo models, utilizing living tissues directly isolated from organisms, are also gaining prominence. Examples include studies using fetal membranes to assess the anti-inflammatory effects of silibinin and the isolated perfused lung for studying pulmonary absorption and disposition. plos.orgnih.gov Excised epithelial tissues from various animal origins are also employed to evaluate drug permeation. mdpi.com These ex vivo models serve as an intermediate step between in vitro studies and in vivo animal models, offering a more complex biological environment while allowing for controlled experimental conditions. The continuous development and refinement of these advanced in vitro and ex vivo models are crucial for accurately assessing the efficacy and mechanisms of this compound.

Optimization of Preclinical Research Methodologies

Optimizing preclinical research methodologies is essential for accurately evaluating the potential of this compound and facilitating its translation to potential applications. This includes refining both in vitro and in vivo study designs and techniques. In the context of in vitro research, optimization involves developing more predictive cell-based models, including 3D cultures and co-culture systems that better mimic the in vivo microenvironment. cancer.gov

For in vivo studies, optimization focuses on selecting appropriate animal models that accurately reflect the human conditions being investigated. nih.gov This involves considering factors such as disease pathogenesis and the ability of the model to predict human responses, including biomarker development and toxicity prediction (though toxicity is outside the scope of this article). nih.gov Methodologies for drug administration and monitoring in animal models also require optimization to ensure reproducible dosing and control over drug distribution. nih.gov Furthermore, statistical rigor and appropriate data analysis methods are critical to ensure the reliability and translatability of preclinical findings. nih.govresearchgate.net The optimization of these preclinical methodologies will enhance the predictive power of research on this compound.

Sustained Release and Targeted Delivery Research Paradigms

Given the challenges associated with the bioavailability of silybin, research into sustained release and targeted delivery systems for this compound and its components remains a key area of focus. This compound itself represents an early success in this area by complexing silybin with phosphatidylcholine to improve absorption. wikipedia.orgelsevier.eswikidoc.orgwikipedia.orgomicsonline.org However, further advancements in drug delivery are being explored to enhance efficacy and potentially reduce the required dosage.

Novel paradigms include the development of nanoparticle-based delivery systems, such as those utilizing chitosan, porous silica, and solid lipids, which can improve solubility, control release rates, and potentially target specific tissues or cells. mdpi.comresearchgate.netcaldic.comijnrd.orgresearchgate.net Microspheres and osmotic pump tablets are also being investigated as strategies for sustained release. rjptonline.orgdovepress.com These advanced delivery systems aim to maintain therapeutic concentrations of silybin over extended periods and direct the compound to specific sites of action, thereby maximizing its effectiveness and minimizing potential off-target effects. Research in this area is crucial for optimizing the pharmacological profile of this compound.

Challenges in Translational Research (excluding clinical applications)

Translational research, the process of moving scientific discoveries from the laboratory bench towards practical applications, faces several inherent challenges, even before reaching clinical applications. For compounds like this compound, a significant hurdle is the gap between findings from preclinical studies (in vitro and animal models) and their translation to human biology. nih.govnih.govresearchgate.netleicabiosystems.comopenaccessjournals.com

Limitations of current preclinical models in fully replicating the complexity of human diseases and physiological responses can lead to discrepancies in observed effects. nih.govnih.gov Reproducibility of preclinical data across different laboratories can also be a challenge. researchgate.net Furthermore, the identification and validation of reliable biomarkers that can bridge preclinical observations with potential human outcomes remain critical. nih.gov Non-scientific factors, such as funding mechanisms and the structure of research institutions, can also impact the efficiency of translational research. nih.govresearchgate.net Addressing these challenges requires the development of more predictive preclinical models, standardized research protocols, and improved strategies for data sharing and validation to facilitate the successful translation of this compound research findings.

Interdisciplinary Approaches in this compound Research

The multifaceted nature of this compound's potential applications and the complexities of drug development necessitate interdisciplinary approaches in its research. Addressing the challenges in understanding its molecular mechanisms, developing advanced delivery systems, and navigating the translational research landscape requires the integration of expertise from various scientific disciplines.

Q & A

How should researchers design in vivo studies to evaluate Silipide’s chemopreventive efficacy?

Answer:

  • Experimental Models: Use genetically engineered mouse models (GEMMs) such as TRAMP (prostate cancer) or Apc(Min) (intestinal cancer) to assess tumor development. TRAMP mice showed significant reductions in adenocarcinoma size (31%) and poorly differentiated tumor incidence (61%) with this compound, while Apc(Min) mice exhibited minimal effects .
  • Dosing Protocol: Administer this compound at 0.2% silibinin-equivalent concentration in diet from weaning. Monitor plasma and tissue levels of silibinin via HPLC to confirm bioavailability .
  • Endpoints: Quantify tumor burden, histological grading, and biomarkers like IGF-1 (reduced by 36%) and IGFBP-3 (increased 3.9–5.9× in TRAMP mice) to link efficacy to molecular mechanisms .

What are the key pharmacokinetic considerations when comparing this compound to unformulated silibinin?

Answer:

  • Bioavailability: this compound’s phospholipid complex enhances silibinin absorption. In mice, this compound yielded measurable silibinin levels in plasma (0.5 µM) and tissues (prostate: 24 nmol/g; liver: 7 nmol/g), whereas unformulated silibinin was near detection limits .
  • Tissue Distribution: Intestinal mucosa levels were 2× higher in unformulated silibinin groups (1.9 µmol/g vs. This compound’s 0.76 µmol/g), suggesting formulation-dependent absorption pathways .
  • Steady-State Analysis: Confirm steady-state silibinin levels in plasma and tissues over 21 days to ensure consistent dosing effects .

How can researchers address contradictory efficacy data across different cancer models (e.g., TRAMP vs. Apc(Min) mice)?

Answer:

  • Model-Specific Factors: TRAMP mice exhibit hormone-driven prostate carcinogenesis, which may be more responsive to this compound’s IGF-1 modulation. Apc(Min) mice develop spontaneous intestinal tumors due to APC mutations, which might not share the same molecular targets .
  • Tissue-Specific Uptake: Silibinin accumulation varies by tissue (e.g., higher in prostate vs. intestines). Use localized delivery methods or adjust dosing to improve efficacy in resistant models .
  • Mechanistic Studies: Compare this compound’s impact on pathway biomarkers (e.g., Wnt/β-catenin in Apc(Min) vs. IGF/AR in TRAMP) to identify context-dependent mechanisms .

What advanced methodologies are recommended for elucidating this compound’s molecular mechanisms?

Answer:

  • Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics to map this compound’s effects on pathways like IGF signaling, apoptosis, and oxidative stress .
  • In Vitro/In Vivo Correlation: Validate findings using 3D organoids or patient-derived xenografts (PDXs) alongside GEMMs to ensure translational relevance .
  • Radical Scavenging Assays: Quantify this compound’s antioxidant capacity via assays detecting hydroxyl radical scavenging, as shown in ethanol-induced models .

What analytical best practices ensure reproducibility in this compound research?

Answer:

  • HPLC Standardization: Use validated protocols with detection limits ≤6 pmol/mL for silibinin quantification. Include internal standards (e.g., flavanone) to control for matrix effects .
  • Sample Preparation: Homogenize tissues in methanol/water (70:30) and centrifuge at 10,000×g to isolate silibinin for reliable HPLC results .
  • Blinded Histopathology: Engage independent pathologists for tumor grading to minimize bias .

How can this compound formulations be optimized for enhanced drug delivery?

Answer:

  • Phospholipid Ratios: Test varying molar ratios of silibinin to phosphatidylcholine (e.g., 1:1 in this compound) to balance stability and bioavailability .
  • Nanoencapsulation: Explore liposomal or polymeric nanoparticles to improve tissue targeting, especially in organs with low silibinin uptake (e.g., intestines) .
  • Pharmacokinetic Modeling: Use compartmental models to predict optimal dosing intervals based on tissue half-life data .

What steps ensure methodological rigor in preclinical this compound studies?

Answer:

  • Detailed Protocols: Document all procedures (e.g., diet preparation, dosing schedules) in supplementary materials for replication .
  • Control Groups: Include cohorts receiving unformulated silibinin and vehicle-only diets to isolate formulation-specific effects .
  • Ethical Compliance: Adhere to ARRIVE guidelines for animal studies, including randomization and blinding .

What biomarkers are critical for translating this compound findings to clinical trials?

Answer:

  • IGF Axis Biomarkers: Plasma IGF-1 and IGFBP-3 levels are strong candidates, as this compound modulates these in preclinical models .
  • Oxidative Stress Markers: Measure 8-OHdG (DNA oxidation) and glutathione levels to assess this compound’s antioxidant efficacy .
  • Safety Profiling: Monitor liver enzymes (ALT/AST) and renal function in long-term studies, given this compound’s hepatoprotective claims .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.